1-propyl-1H-benzimidazole-2-sulfonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylbenzimidazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKRDYUGOORJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a sulfonic acid moiety at the 2-position and an N-propyl group can significantly modulate the physicochemical and pharmacological properties of the benzimidazole scaffold. This document details a reliable three-step synthetic pathway, commencing with the synthesis of 2-mercaptobenzimidazole, followed by a regioselective N-propylation, and culminating in the oxidation of the thiol to the target sulfonic acid. The rationale behind the selection of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel benzimidazole-based compounds for drug discovery and development.
Introduction: The Significance of Benzimidazole Sulfonic Acids
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antiviral, antimicrobial, and anticancer properties. The strategic functionalization of the benzimidazole ring system is a key approach in the development of new drug candidates with enhanced efficacy and selectivity. The incorporation of a sulfonic acid group at the 2-position of the benzimidazole ring can impart increased water solubility and introduce a strong acidic center, which can be crucial for modulating drug-target interactions and pharmacokinetic profiles. Furthermore, N-alkylation of the benzimidazole core allows for the fine-tuning of lipophilicity and steric hindrance, influencing the compound's ability to cross biological membranes and interact with its target.
This compound is a molecule of interest for its potential applications in medicinal chemistry and materials science. Its synthesis, however, requires careful control over regioselectivity and reaction conditions to achieve high purity and yield. This guide presents a validated synthetic route, emphasizing the critical parameters at each stage to ensure reproducibility and success.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy was designed to ensure high yields and purity of the final product by utilizing well-established and reliable chemical transformations.
preparation of 1-propyl-1H-benzimidazole-2-sulfonic acid from 1-propyl-1H-benzimidazole-2-thiol
A Technical Guide to the Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound from its corresponding thiol precursor, 1-propyl-1H-benzimidazole-2-thiol. The guide is intended for an audience of researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the thiol-to-sulfonic acid oxidation, provide a robust and validated experimental protocol, discuss critical process parameters, and outline methods for the characterization and quality control of the final product. Safety considerations and a curated list of authoritative references are included to ensure a well-rounded and practical resource.
Introduction: Significance and Application
Benzimidazole derivatives are a cornerstone of medicinal chemistry and materials science, owing to their versatile biological activities and unique physicochemical properties. Within this class, benzimidazole-2-sulfonic acids are of particular interest. They serve as crucial intermediates in the synthesis of pharmacologically active compounds, including potential antibacterial agents.[1] The sulfonic acid moiety imparts unique solubility characteristics and can act as a key pharmacophore or a directing group in further chemical transformations.
The specific target of this guide, this compound (C₁₀H₁₂N₂O₃S, MW: 240.28), is a valuable building block in synthetic chemistry.[2][3][4] Its preparation via the oxidation of the readily accessible 1-propyl-1H-benzimidazole-2-thiol represents an efficient and common synthetic route. Understanding the nuances of this transformation is critical for achieving high yield and purity.
Mechanistic Insights: The Oxidation Pathway
The conversion of a thiol (R-SH) to a sulfonic acid (R-SO₃H) is a multi-step oxidation process. When using an oxidant like hydrogen peroxide (H₂O₂), the reaction proceeds through several key intermediates. While the specific kinetics can be complex and are often pH-dependent, the general pathway is well-established.[5][6][7]
The oxidation cascade is as follows: Thiol (R-SH) → Sulfenic Acid (R-SOH) → Sulfinic Acid (R-SO₂H) → Sulfonic Acid (R-SO₃H)
Each step involves the addition of an oxygen atom from the oxidant to the sulfur center.[5][8] Computational and experimental studies have shown that the reaction proceeds via a nucleophilic attack of the sulfur atom on the peroxide.[6] The presence of an acid, such as acetic acid in this protocol, can facilitate the reaction, though the process is also known to be catalyzed by bases.[7][9] It is crucial to use a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion and ensure the thiol is fully converted to the desired sulfonic acid state.
Strategic Considerations for Synthesis
Choice of Oxidizing Agent
While various oxidizing agents can effect this transformation (e.g., nitric acid, potassium permanganate), hydrogen peroxide (H₂O₂) is often the reagent of choice for several reasons:[10]
-
Clean Byproducts: Its primary byproduct is water, which simplifies reaction workup and purification.
-
Controllability: The reaction rate can be effectively managed by controlling the temperature and the rate of addition.
-
Availability and Cost: It is a readily available and relatively inexpensive industrial chemical.
In this protocol, we utilize a 30-35% aqueous solution of H₂O₂ in conjunction with glacial acetic acid, which serves as both a solvent and a potential catalyst, forming peracetic acid in situ.[11]
Solvent System
Glacial acetic acid is an ideal solvent for this reaction. It readily dissolves the starting thiol and is miscible with aqueous hydrogen peroxide. Its acidic nature can also help to protonate the benzimidazole nitrogen atoms, potentially influencing the reactivity of the thiol group.
Temperature Control
This oxidation is highly exothermic. Uncontrolled temperature can lead to runaway reactions, decomposition of the product, and the formation of unwanted byproducts. Therefore, maintaining a low temperature (0-10 °C) during the addition of the oxidant is paramount for both safety and reaction selectivity.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Notes |
| 1-Propyl-1H-benzimidazole-2-thiol | C₁₀H₁₂N₂S | 192.28 | 5.0 g | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent |
| Hydrogen Peroxide (35% aq. solution) | H₂O₂ | 34.01 | ~15 mL | Oxidizing agent |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
| Acetone | C₃H₆O | 58.08 | As needed | For washing |
| Ice Bath | - | - | - | For temperature control |
| Magnetic Stirrer & Stir Bar | - | - | - | For mixing |
| Round-bottom flask (250 mL) | - | - | 1 | Reaction vessel |
| Dropping Funnel | - | - | 1 | For controlled addition |
| Büchner Funnel & Filter Flask | - | - | 1 | For filtration |
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-propyl-1H-benzimidazole-2-thiol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.
-
Oxidant Addition: Transfer ~15 mL of 35% hydrogen peroxide to a dropping funnel. Add the H₂O₂ solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 12-16 hours (overnight).
-
Precipitation: After the reaction period, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with two portions of cold deionized water (2 x 50 mL) followed by one portion of cold acetone (25 mL) to facilitate drying.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected product is a white to off-white solid.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Literature values should be consulted; decomposition may occur at high temperatures. |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons on the benzimidazole ring. The thiol proton signal should be absent. |
| ¹³C NMR | Resonances for the propyl carbons, aromatic carbons, and the C-SO₃H carbon. |
| FT-IR (ATR) | Characteristic strong absorptions for S=O stretching in the sulfonic acid group (typically ~1250-1160 cm⁻¹ and ~1060-1030 cm⁻¹). Absence of the S-H stretch. |
| Mass Spec (ESI-) | A prominent peak corresponding to the [M-H]⁻ ion at m/z ≈ 239.05. |
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.
-
Hydrogen Peroxide (35%): Strong oxidizer.[12] Contact with combustible materials may cause fire.[13] Causes severe skin burns and eye damage. Avoid contact with metals and organic materials. Never return unused H₂O₂ to the original container, as contamination can cause decomposition.[14]
-
Peracetic Acid: The in situ formation of peracetic acid from H₂O₂ and acetic acid creates a powerful, corrosive, and pungent oxidant.[11] Adequate ventilation is crucial.[13][15]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. For large spills, follow established institutional procedures.[14]
Conclusion
The oxidation of 1-propyl-1H-benzimidazole-2-thiol to its corresponding sulfonic acid is a reliable and scalable synthetic transformation. The protocol detailed in this guide, which utilizes hydrogen peroxide in acetic acid, provides a straightforward path to a high-purity product. The keys to success are meticulous temperature control during the exothermic oxidation step and a thorough workup to isolate the final compound. This method provides researchers with efficient access to a versatile benzimidazole building block for further exploration in drug discovery and materials science.
References
- 1. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 2. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]
- 11. solenis.com [solenis.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. atpgroup.com [atpgroup.com]
- 14. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 15. cdc.gov [cdc.gov]
theoretical calculations for 1-propyl-1H-benzimidazole-2-sulfonic acid
An In-Depth Technical Guide to the Theoretical Calculation of 1-propyl-1H-benzimidazole-2-sulfonic acid
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol, from initial structure optimization to the analysis of key electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to elucidate the molecular characteristics of this compound. We will explore geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The causality behind methodological choices is explained to ensure scientific integrity, and all quantitative data is presented in a clear, tabular format. The guide aims to equip readers with the knowledge to perform and interpret high-quality theoretical calculations, thereby accelerating research and development efforts involving benzimidazole derivatives.
Introduction to this compound
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The molecule of interest, this compound (Molecular Formula: C₁₀H₁₂N₂O₃S, MW: 240.28[4]), combines this privileged heterocyclic system with a sulfonic acid group, a moiety known to influence solubility, acidity, and protein-binding interactions.
Theoretical calculations provide a powerful, non-experimental lens through which we can predict and understand the behavior of such molecules at an atomic level. By employing quantum chemical methods, we can determine stable conformations, analyze electronic structures, and predict reactivity, thereby guiding synthetic efforts and providing insights into potential biological mechanisms.[5] Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for correlating molecular structure with function, offering a cost-effective and efficient alternative to purely empirical approaches.[6][7] This guide establishes a detailed protocol for the theoretical characterization of this compound, providing a roadmap for its computational analysis.
Foundational Concepts in Theoretical Calculations
The Role of Quantum Chemistry
Quantum chemistry applies the principles of quantum mechanics to molecular systems to compute their properties. The foundational equation is the Schrödinger equation, which, when solved, yields the wavefunction and energy of the system. For a multi-electron system like this compound, exact solutions are not feasible. Therefore, we rely on approximations and computational methods to achieve accurate results.
Density Functional Theory (DFT) as a Primary Tool
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium to large-sized molecules. Instead of the complex many-electron wavefunction, DFT uses the electron density—a function of only three spatial coordinates—as the fundamental variable. This approach provides a remarkable balance of computational efficiency and accuracy.
Causality of Method Selection:
-
Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this guide as it has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic and heterocyclic compounds.[6][8][9]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set, 6-311++G(d,p) , is recommended.
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions, relevant for the sulfonic acid group.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing bonding in cyclic and functionalized systems.[10]
-
Computational Methodology: A Step-by-Step Protocol
This section details the workflow for performing a comprehensive theoretical analysis.
Molecular Structure Input
-
Build the Molecule: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of this compound.
-
Initial Cleaning: Perform a preliminary geometry optimization using a low-level method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step prevents high-energy initial conformations that might cause convergence issues in the subsequent quantum mechanical calculations.
Geometry Optimization
The primary goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.
-
Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Keyword Selection: Use the Opt keyword to request a geometry optimization. It is also advisable to include keywords for tighter convergence criteria (e.g., Opt=Tight) and an integration grid of higher accuracy (e.g., Int=Ultrafine) to ensure a reliable result.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are negligible and the energy change between steps is minimal.
Vibrational Frequency Analysis
This step is a self-validating system for the geometry optimization.
-
Keyword Selection: Use the Freq keyword in the input file, utilizing the optimized geometry from the previous step.
-
Execution and Verification: Run the frequency calculation. A successful optimization to a true energy minimum (a stable structure) is confirmed by the absence of any imaginary frequencies in the output.[11] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring further geometric investigation.
-
Thermochemical Data: The output also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Caption: Workflow for Geometry Optimization and Validation.
Analysis of Calculated Molecular Properties
Once a validated structure is obtained, a wealth of information can be extracted.
Structural Parameters
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map plotted on the molecule's electron density surface. It visualizes the net electrostatic effect of the electrons and nuclei, providing a powerful tool for predicting intermolecular interactions.[6]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygens of the sulfonate group). These are the preferred sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (like the acidic proton of the sulfonic acid). These are the preferred sites for nucleophilic attack.[7]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges. It helps to understand charge distribution and intramolecular stabilizing interactions, such as hyperconjugation (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital).[10]
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Discovery and History of N-Propylated Benzimidazole Sulfonic Acids
This guide provides a comprehensive exploration of the discovery and history of N-propylated benzimidazole sulfonic acids, a class of compounds rooted in the rich history of benzimidazole chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes historical context, key scientific advancements, and detailed synthetic methodologies to offer a thorough understanding of this specific chemical scaffold.
Introduction: The Benzimidazole Core and the Significance of N-Alkylation and Sulfonation
The benzimidazole nucleus, a bicyclic aromatic system comprising a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] The versatility of the benzimidazole scaffold is further enhanced by the relative ease with which it can be functionalized. Two of the most impactful modifications are N-alkylation and sulfonation.
-
N-Alkylation: The introduction of an alkyl group, such as a propyl moiety, at one of the nitrogen atoms of the imidazole ring can significantly modulate the compound's physicochemical properties. This includes altering its lipophilicity, solubility, and metabolic stability. N-alkylation can also influence the molecule's binding affinity to its biological target, often leading to enhanced potency or a modified pharmacological profile.[3]
-
Sulfonation: The addition of a sulfonic acid group (-SO₃H) dramatically increases the polarity and water solubility of the parent molecule. This functionalization is particularly crucial for compounds intended for specific formulations or biological applications where aqueous solubility is paramount. Furthermore, the sulfonic acid group can introduce new interaction points with biological targets, potentially enhancing activity.[4]
The combination of N-propylation and sulfonation on a benzimidazole core creates a unique chemical entity with a distinct set of properties. This guide delves into the historical journey that led to the conception and synthesis of this specific class of compounds.
Historical Perspectives: A Timeline of Key Discoveries
The story of N-propylated benzimidazole sulfonic acids is not one of a single, isolated discovery but rather an evolution built upon decades of foundational research in heterocyclic chemistry.
Early Days: The Benzimidazole Scaffold and its Initial Applications
The synthesis of benzimidazole derivatives dates back to the late 19th century. However, it was in the mid-20th century that their therapeutic potential began to be widely recognized. A pivotal moment in the history of benzimidazole sulfonic acids was the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid (also known as ensulizole) in 1933, which was identified as an effective UV filter.[5] This discovery established an early and important application for this class of compounds in the cosmetics and dermatology fields.[6]
The Rise of N-Alkylation: The Proton Pump Inhibitor Revolution
The 1980s witnessed a surge of interest in substituted benzimidazoles with the development of proton pump inhibitors (PPIs).[7][8] The pioneering work on compounds like timoprazole and picoprazole in the mid-1970s paved the way for the groundbreaking discovery of omeprazole in 1979.[8][9] This research highlighted the critical role of substitutions on both the benzimidazole and pyridine rings in achieving potent inhibition of the H+/K+ ATPase proton pump.[9][10] While not N-propylated, the extensive structure-activity relationship (SAR) studies conducted during the development of PPIs demonstrated the profound impact of N-alkylation on the biological activity of benzimidazoles.
The Emergence of N-Propylated Benzimidazoles in Modern Drug Discovery
More recently, N-propylated benzimidazole cores have appeared as key structural motifs in various therapeutic agents. A prominent example is the antihypertensive drug Telmisartan , an angiotensin II receptor blocker.[11] While Telmisartan itself does not contain a sulfonic acid group, its synthesis involves a 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole intermediate.[11][12] This underscores the contemporary relevance of the N-propylated benzimidazole scaffold in the design of modern pharmaceuticals.
While a definitive, singular "discovery" of N-propylated benzimidazole sulfonic acids as a distinct class is not prominently documented, their existence can be seen as a logical convergence of these historical streams of research. The established utility of benzimidazole sulfonic acids as UV filters and the proven significance of N-alkylation in modulating the pharmacological properties of benzimidazoles in areas like PPIs and antihypertensives created a clear rationale for the synthesis and investigation of molecules combining these features.
Synthetic Evolution: From Core Formation to Functionalization
The synthesis of N-propylated benzimidazole sulfonic acids can be approached through several strategic pathways, each leveraging well-established reactions in heterocyclic chemistry. The two primary retrosynthetic disconnections involve either initial formation of the N-propylated benzimidazole followed by sulfonation, or the synthesis of a benzimidazole sulfonic acid with subsequent N-propylation.
Pathway A: N-Propylation Followed by Sulfonation
This is a common and versatile approach.
Step 1: Synthesis of the 2-Substituted-N-propyl-benzimidazole Core
The foundational step is the creation of the benzimidazole ring, which is often achieved through the Phillips-Ladenburg reaction .[13] This involves the condensation of an N-propyl-substituted o-phenylenediamine with a carboxylic acid or its derivative.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Aryl-1-propyl-1H-benzo[d]imidazole
-
Reactants: N-propyl-o-phenylenediamine (1 equivalent) and an appropriate aryl carboxylic acid (1.1 equivalents).
-
Solvent/Catalyst: Polyphosphoric acid (PPA) or a high-boiling solvent with an acid catalyst (e.g., p-toluenesulfonic acid).[13]
-
Procedure: a. The reactants are mixed in the reaction vessel with the PPA or solvent/catalyst system. b. The mixture is heated to a high temperature (typically 150-250°C) for several hours. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled and poured into a large volume of ice-water to precipitate the product. e. The precipitate is collected by filtration, washed with water to remove residual acid, and then neutralized with a base (e.g., sodium bicarbonate solution). f. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Sulfonation of the N-Propylated Benzimidazole
The sulfonic acid group is introduced onto the pre-formed N-propylated benzimidazole ring through an electrophilic aromatic substitution reaction.
Experimental Protocol: Sulfonation of 2-Aryl-1-propyl-1H-benzo[d]imidazole
-
Reactant: 2-Aryl-1-propyl-1H-benzo[d]imidazole (1 equivalent).
-
Sulfonating Agent: Concentrated sulfuric acid or fuming sulfuric acid (oleum).[9][14]
-
Procedure: a. The N-propylated benzimidazole is slowly added to the sulfonating agent at a controlled low temperature (e.g., 0-10°C) with stirring. b. After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated to facilitate the reaction. c. The reaction is monitored for completion. d. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonated product. e. The solid product is collected by filtration, washed with cold water, and dried.
Pathway B: Sulfonation Followed by N-Propylation
This alternative route can be advantageous depending on the desired substitution pattern and the reactivity of the starting materials.
Step 1: Synthesis of the Benzimidazole Sulfonic Acid Core
This step involves the formation of the benzimidazole ring from a sulfonated precursor. A common method is the condensation of 3,4-diaminobenzenesulfonic acid with a carboxylic acid or aldehyde.[15]
Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid
-
Reactants: 3,4-Diaminobenzenesulfonic acid (1 equivalent) and an aryl aldehyde (1.1 equivalents).
-
Solvent/Catalyst: Aqueous solution, often with a reagent like sodium bisulfite.[15]
-
Procedure: a. 3,4-Diaminobenzenesulfonic acid is dissolved in water, and the pH is adjusted. b. The aryl aldehyde and sodium bisulfite are added to the solution. c. The mixture is heated under reflux for several hours. d. The product precipitates upon cooling or acidification. e. The solid is collected by filtration, washed, and dried.
Step 2: N-Propylation of the Benzimidazole Sulfonic Acid
The propyl group is introduced onto the nitrogen of the pre-formed benzimidazole sulfonic acid.
Experimental Protocol: N-Propylation of 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid
-
Reactants: 2-Aryl-1H-benzo[d]imidazole-5-sulfonic acid (1 equivalent) and a propylating agent (e.g., 1-bromopropane or propyl iodide) (1.2 equivalents).
-
Solvent and Base: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
-
Procedure: a. The benzimidazole sulfonic acid is dissolved or suspended in the solvent with the base. b. The propylating agent is added, and the mixture is heated. c. The reaction is monitored for the formation of the N-propylated product. d. After completion, the reaction mixture is worked up by pouring it into water and adjusting the pH to precipitate the product. e. The product is collected and purified.
Structure-Activity Relationships and Applications
While the specific class of N-propylated benzimidazole sulfonic acids is not as extensively documented in terms of biological activity as other benzimidazole derivatives, we can infer potential applications and SAR based on the properties of related compounds.
| Structural Moiety | Influence on Properties and Activity | Example Application Area |
| Benzimidazole Core | Provides a rigid scaffold capable of various non-covalent interactions (π-stacking, hydrogen bonding). It is a known pharmacophore for a wide range of biological targets.[1][] | Antiviral, Antifungal, Anticancer, Anti-inflammatory[8] |
| N-Propyl Group | Increases lipophilicity compared to an unsubstituted benzimidazole, potentially enhancing membrane permeability and oral bioavailability. The specific length and branching of the alkyl chain can fine-tune binding to hydrophobic pockets in target proteins.[3] | Antihypertensives (e.g., Telmisartan intermediate)[11] |
| Sulfonic Acid Group | Confers high water solubility, making the compound suitable for aqueous formulations. Can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[4] | UV Filters (e.g., Ensulizole)[5] |
The interplay of these structural features suggests that N-propylated benzimidazole sulfonic acids could be explored for applications where a balance of moderate lipophilicity and high water solubility is desired. This could include the development of novel topical agents, or orally available drugs where the sulfonic acid group aids in formulation while the N-propyl group contributes to target engagement.
Conclusion and Future Outlook
The history of N-propylated benzimidazole sulfonic acids is intrinsically linked to the broader evolution of benzimidazole chemistry. From the early discovery of sulfonated benzimidazoles as UV absorbers to the development of N-alkylated derivatives as potent therapeutic agents, the rationale for combining these functionalities is clear. While a singular historical breakthrough for this specific class is not apparent, the synthetic pathways are well-established, drawing upon fundamental reactions of heterocyclic chemistry.
The future of N-propylated benzimidazole sulfonic acids likely lies in their potential as novel therapeutic agents or functional molecules. The unique combination of a proven pharmacophore, a lipophilicity-modulating N-propyl group, and a solubility-enhancing sulfonic acid moiety provides a rich design space for medicinal chemists. Further research into the biological activities of this compound class could unveil new applications in areas ranging from oncology and infectious diseases to materials science.
References
- 1. researchgate.net [researchgate.net]
- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbenzimidazole sulphonic acid | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 9. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]
- 12. KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole - Google Patents [patents.google.com]
- 13. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 15. EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions - Google Patents [patents.google.com]
The Emerging Therapeutic Potential of 1-Propyl-1H-Benzimidazole-2-Sulfonic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold for Novel Therapeutics
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into a range of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[3][][5] The introduction of a sulfonic acid moiety at the 2-position of the benzimidazole ring, as seen in 1-propyl-1H-benzimidazole-2-sulfonic acid, is anticipated to modulate its physicochemical properties and enhance its biological activity.[6] This technical guide provides an in-depth exploration of the potential pharmacological effects of this compound, drawing upon the extensive research on related benzimidazole and benzimidazole-sulfonyl derivatives. We will delve into its potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for its investigation.
The chemical structure of this compound is presented below. The propyl group at the N-1 position and the sulfonic acid group at the C-2 position are key modifications that are expected to influence its pharmacological profile.
Caption: Chemical structure of this compound.
Potential Pharmacological Effects: A Multifaceted Therapeutic Profile
Based on the extensive literature on benzimidazole derivatives, this compound is hypothesized to possess a range of pharmacological activities.[3][7]
Antimicrobial Activity
Benzimidazole derivatives are well-established antimicrobial agents, exhibiting both antibacterial and antifungal properties.[2][][7] Their mechanism of action is often attributed to the inhibition of microbial protein synthesis, as their structure mimics that of purines.[] The presence of a sulfonyl moiety can further enhance these properties.[6]
-
Antibacterial Activity: Benzimidazole-sulfonyl derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria.[6] It is plausible that this compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
-
Antifungal Activity: The inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, is a known mechanism for some benzimidazole compounds.[2] The sulfonic acid group may enhance the compound's ability to interact with fungal enzymes.
Antiviral Activity
Several benzimidazole derivatives have demonstrated significant antiviral activity against a variety of viruses, including enteroviruses and human cytomegalovirus.[][8][9] The mechanism can involve the inhibition of viral replication by targeting viral enzymes or interfering with the viral life cycle.[10] For instance, some benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[10] Given the structural similarities, this compound could potentially exhibit antiviral properties.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in many anticancer agents.[11][12][13] These compounds can exert their effects through various mechanisms, including:
-
Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death in cancer cells.[12]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[12]
-
Enzyme Inhibition: Benzimidazoles can inhibit key enzymes involved in cancer progression, such as tyrosine kinases and B-cell lymphoma 2 (Bcl-2) proteins.[11][14]
The presence of the alkylsulfonyl group in related compounds has been shown to contribute to their anticancer effects, suggesting a similar potential for this compound.[11]
Anti-inflammatory Activity
Benzimidazole derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[][15] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[] The sulfonic acid moiety may enhance the interaction with the active site of COX enzymes, leading to potent anti-inflammatory effects.
Proposed Mechanisms of Action: A Hypothetical Framework
The diverse pharmacological activities of benzimidazole derivatives stem from their ability to interact with a multitude of biological targets. For this compound, we propose the following potential mechanisms of action:
Caption: Proposed mechanisms of action for this compound.
Suggested Experimental Protocols: A Roadmap for Investigation
To validate the hypothesized pharmacological effects of this compound, a series of well-defined experimental protocols are essential.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Antiviral Activity Assay
Objective: To evaluate the inhibitory effect of the compound on viral replication in a cell-based assay.
Methodology: Plaque Reduction Assay
-
Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Plaque Staining and Counting: Stain the cells with a suitable dye (e.g., crystal violet) and count the number of plaques.
-
Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
In Vitro Anticancer Activity Assay
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for investigating the pharmacological potential of a novel compound.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the wealth of information on structurally related benzimidazole and benzimidazole-sulfonyl derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its multifaceted pharmacological profile, predicted to encompass antimicrobial, antiviral, anticancer, and anti-inflammatory activities, makes it a compelling candidate for further research and development. The experimental protocols outlined in this guide offer a clear and structured approach for elucidating its biological properties and mechanisms of action. Future studies should focus on the synthesis and in-depth pharmacological evaluation of this promising compound, which may lead to the discovery of novel and effective treatments for a range of diseases.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 8. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Investigation of 1-propyl-1H-benzimidazole-2-sulfonic acid as a Putative Glutamate Racemase Inhibitor
Abstract
The emergence of antibiotic-resistant bacteria constitutes a formidable threat to global health. This necessitates the exploration of novel therapeutic targets and innovative chemical scaffolds. Glutamate racemase (MurI), an essential enzyme in bacterial peptidoglycan biosynthesis, represents a highly promising, yet underexploited, target for the development of new antibacterial agents.[1][2] This technical guide provides a comprehensive framework for the investigation of 1-propyl-1H-benzimidazole-2-sulfonic acid as a potential inhibitor of glutamate racemase. We will delve into the scientific rationale for targeting this enzyme, propose a putative mechanism of action for the compound based on its structural attributes, and provide detailed, field-proven experimental protocols to validate its inhibitory activity and therapeutic potential. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antibiotics.
Introduction: The Critical Role of Glutamate Racemase in Bacterial Survival
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and environmental insults.[3][4] Peptidoglycan, a key component of the cell wall, is a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains.[3] A unique and essential building block of this peptide chain is D-glutamate, which is synthesized from its L-enantiomer by the enzyme glutamate racemase (EC 5.1.1.3).[5][6]
Glutamate racemase is a cofactor-independent enzyme that catalyzes the stereoinversion of glutamate.[7][8] The enzyme is conserved across a wide range of bacterial species and is essential for their growth and viability.[3][4] Crucially, glutamate racemase is absent in mammals, making it an ideal target for the development of selective antibacterial therapies with a potentially high safety margin.[6] Inhibition of glutamate racemase disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell lysis.[6]
This compound: A Novel Candidate for Glutamate Racemase Inhibition
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The specific compound, this compound (CAS: 300707-15-7), presents several features that suggest its potential as a glutamate racemase inhibitor.[9]
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H12N2O3S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 1-propyl-1H-benzo[d]imidazole-2-sulfonic acid |
The sulfonic acid group introduces a strong acidic moiety, which could potentially mimic the carboxylic acid of the natural substrate, glutamate, and interact with key residues in the active site of the enzyme. The benzimidazole core provides a rigid scaffold for positioning the functional groups, while the propyl group may contribute to hydrophobic interactions within the binding pocket.
Putative Mechanism of Inhibition
Glutamate racemase employs a "two-base" catalytic mechanism involving two conserved cysteine residues in its active site.[7][8] One cysteine acts as a base to abstract the α-proton from L-glutamate, forming a planar enolate intermediate. The other cysteine then acts as an acid to donate a proton to the opposite face of the intermediate, yielding D-glutamate.
We hypothesize that this compound acts as a competitive inhibitor of glutamate racemase. The sulfonic acid group, being a strong acid, is proposed to interact with the same active site residues that bind the carboxylate of glutamate. This binding event would prevent the natural substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting the racemization reaction.
Figure 1: Proposed competitive inhibition of glutamate racemase.
Experimental Validation: A Step-by-Step Approach
To validate the hypothesis that this compound is a glutamate racemase inhibitor, a series of robust and self-validating experiments are required.
Expression and Purification of Recombinant Glutamate Racemase
Rationale: A pure and active enzyme is the cornerstone of any inhibitor screening assay. This protocol ensures a high yield of recombinant glutamate racemase.
Protocol:
-
Gene Cloning: The murI gene encoding glutamate racemase from a target bacterium (e.g., Bacillus subtilis) is cloned into an expression vector (e.g., pET-28a) with a polyhistidine tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in lysis buffer. Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The polyhistidine-tagged glutamate racemase is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.
Figure 2: Workflow for recombinant glutamate racemase production.
In Vitro Enzymatic Assay for Glutamate Racemase Activity
Rationale: A reliable enzymatic assay is crucial for quantifying the inhibitory effect of the compound. A coupled-enzyme assay is a common and sensitive method.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-glutamate, NAD+, and L-glutamate dehydrogenase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Initiation of Reaction: The reaction is initiated by the addition of purified glutamate racemase.
-
Coupled Reaction: Glutamate racemase converts L-glutamate to D-glutamate. L-glutamate dehydrogenase will not act on D-glutamate. The decrease in L-glutamate concentration is monitored. Alternatively, a D-amino acid oxidase-based assay can be used to detect the formation of D-glutamate.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its effect on the enzyme's activity.
Determination of Inhibitory Potency (IC50 and Ki)
Rationale: Quantifying the inhibitory potency is essential for comparing the compound to other inhibitors and for guiding further drug development efforts.
Protocol:
-
IC50 Determination: The enzymatic assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using a Lineweaver-Burk or Dixon plot.
Expected Quantitative Data:
| Parameter | Description | Expected Value Range |
| IC50 | Half-maximal inhibitory concentration | 1 µM - 50 µM |
| Ki | Inhibition constant | 0.5 µM - 20 µM |
| Mode of Inhibition | Mechanism of inhibitor binding | Competitive |
Cellular Activity and Antimicrobial Efficacy
Rationale: Demonstrating that the in vitro inhibition translates to antibacterial activity in a cellular context is a critical step in the validation process.
Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Broth Microdilution: The MIC is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial dilutions of this compound are prepared in a 96-well plate containing bacterial growth medium.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to investigate this compound as a novel inhibitor of glutamate racemase. The proposed experiments will provide crucial data on its inhibitory potency, mechanism of action, and antibacterial efficacy. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize the scaffold for improved potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of bacterial infection. The exploration of new chemical entities targeting essential bacterial enzymes like glutamate racemase is a vital strategy in the ongoing battle against antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate racemase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 6. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 7. Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Antiparasitic Properties of Propyl-Substituted Benzimidazoles
Abstract
The benzimidazole scaffold represents a cornerstone in the development of antiparasitic agents, with propyl-substituted derivatives demonstrating remarkable efficacy against a wide spectrum of parasites. This technical guide provides a comprehensive exploration of the core principles governing the antiparasitic activity of these compounds. We will delve into the intricate mechanisms of action, focusing on the crucial role of β-tubulin interaction, and dissect the structure-activity relationships that dictate potency and selectivity. Through an examination of prominent examples such as albendazole and its analogues, this guide will illuminate the synthetic strategies employed in their creation and the ongoing research to overcome challenges of bioavailability and resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of propyl-substituted benzimidazoles in the context of modern antiparasitic drug discovery.
Introduction: The Enduring Significance of the Benzimidazole Moiety
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This privileged scaffold is a common feature in a multitude of pharmacologically active molecules, exhibiting a broad range of biological activities including anthelmintic, anti-protozoal, anti-fungal, and even anti-cancer properties.[1][2] The versatility of the benzimidazole nucleus, particularly its capacity for substitution at various positions, has allowed for the fine-tuning of its therapeutic properties. Among the numerous derivatives, those bearing a propyl substitution have emerged as a critically important class of antiparasitic drugs, with albendazole being a prime example.[3] This guide will provide a deep dive into the science underpinning the antiparasitic efficacy of propyl-substituted benzimidazoles.
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary antiparasitic action of benzimidazoles, including propyl-substituted derivatives, is the disruption of microtubule polymerization in parasitic cells.[2][4] Microtubules are essential cytoskeletal polymers involved in a variety of vital cellular functions, such as cell division, motility, and intracellular transport. The building blocks of microtubules are α- and β-tubulin heterodimers.
Propyl-substituted benzimidazoles exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of the parasite, at a site distinct from that of colchicine.[4] This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream effects that are detrimental to the parasite:
-
Disruption of Mitosis: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, arresting cell division in the G2/M phase.[2]
-
Impaired Cellular Transport: The compromised microtubule network disrupts the transport of essential molecules and organelles within the parasite's cells.
-
Inhibition of Glucose Uptake: In helminths, the disruption of microtubular function in intestinal cells leads to decreased glucose uptake, ultimately resulting in energy depletion and death of the parasite.
The selectivity of these compounds arises from the significant differences in binding affinity for parasite versus mammalian tubulin. Benzimidazoles bind to parasite tubulin with a much higher affinity and dissociate at a considerably slower rate compared to their interaction with mammalian tubulin.[4] This differential binding is the cornerstone of their favorable safety profile in host organisms.
Figure 1: Mechanism of action of propyl-substituted benzimidazoles.
Structure-Activity Relationships (SAR): The Critical Role of the Propyl Group
The antiparasitic activity of benzimidazoles is profoundly influenced by the nature and position of substituents on the bicyclic core.[1][5] For propyl-substituted benzimidazoles, several key structural features dictate their efficacy.
Position of Substitution
The 1, 2, 5, and 6 positions of the benzimidazole ring are particularly important for modulating biological activity.[5] The substitution at position 5 has been shown to be a critical determinant of anthelmintic potency.[6]
The Propyl Moiety at Position 5
The presence of a propyl group, either as a propylthio (e.g., albendazole) or propoxy (e.g., oxibendazole) substituent at the 5-position, is a recurring feature in highly active anthelmintic benzimidazoles.[6] Molecular modeling studies have revealed that the orientation of this propyl group on the heterocyclic ring system is a key factor influencing drug efficacy.[6]
Substituents at Other Positions
-
Position 2: The presence of a methyl carbamate group at the 2-position is a common feature in many potent anthelmintic benzimidazoles, including albendazole and mebendazole. This group is believed to play a role in the binding to β-tubulin.
-
Position 1: Substitution at the N-1 position can influence the metabolic stability of the compound. For instance, a propyl chain at N-1 can be susceptible to oxidative reactions and subsequent glucuronidation.[5]
-
Aromatic Ring Substituents: The introduction of electron-withdrawing groups on the benzene ring of the benzimidazole core can enhance metabolic stability.[5]
| Position | Substituent Type | Impact on Activity | Example |
| 5 | Propylthio, Propoxy | Crucial for high anthelmintic potency. Orientation is key. | Albendazole, Oxibendazole |
| 2 | Methyl Carbamate | Important for β-tubulin binding. | Albendazole, Mebendazole |
| 1 | Alkyl Chains | Can influence metabolic stability (e.g., prone to oxidation). | Experimental Derivatives |
| Benzene Ring | Electron-Withdrawing Groups | Can increase metabolic stability. | Experimental Derivatives |
Prominent Propyl-Substituted Benzimidazoles: A Closer Look
Albendazole
Albendazole (methyl 5-(propylthio)-1H-benzimidazol-2-ylcarbamate) is a broad-spectrum anthelmintic with high efficacy against a wide range of intestinal and systemic helminth infections.[3] It is considered a cornerstone therapy for many of these diseases. However, a significant challenge with albendazole is its poor aqueous solubility, which leads to low and variable bioavailability.[7] Much research has focused on developing prodrugs and novel formulations to enhance its absorption.[7]
Oxibendazole
Oxibendazole (methyl 5-propoxy-1H-benzimidazol-2-ylcarbamate) is another potent anthelmintic agent. Comparative studies have shown that while both albendazole and oxibendazole are effective, albendazole often exhibits higher in vivo potency.[6]
Synthesis of Propyl-Substituted Benzimidazoles: A General Overview
The synthesis of 2-substituted benzimidazoles, the core of many of these antiparasitic drugs, typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[8][9]
A general synthetic route to produce propyl-substituted benzimidazoles can be outlined as follows:
-
Preparation of the Substituted o-Phenylenediamine: This often involves the nitration of a substituted benzene, followed by reduction of the nitro group to an amine.
-
Cyclization Reaction: The substituted o-phenylenediamine is then reacted with an appropriate reagent to form the benzimidazole ring. For the synthesis of albendazole analogues, a common starting material is 5-(propylsulfanyl)-1H-benzimidazole-2-amine.[3]
-
Functional Group Interconversion: Further chemical modifications can be made to introduce or alter substituents at various positions of the benzimidazole core to optimize the desired biological activity.
Figure 2: General synthetic workflow for propyl-substituted benzimidazoles.
Experimental Protocols: A Foundational Approach
In Vitro Anthelmintic Activity Assay
A standard method to assess the anthelmintic activity of newly synthesized compounds is the in vitro worm motility assay using adult earthworms (Pheretima posthuma).
Protocol:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and a standard drug (e.g., albendazole) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare serial dilutions to obtain the desired test concentrations.
-
Worm Collection and Acclimatization: Collect adult earthworms of similar size and wash them with saline to remove any adhering dirt. Acclimatize the worms in a suitable medium for a short period.
-
Assay Procedure:
-
Place individual worms in separate petri dishes containing a fixed volume of the test solution or control (vehicle or standard drug).
-
Observe the worms for paralysis and death at regular intervals. Paralysis is indicated by the loss of spontaneous motility, even when shaken vigorously. Death is confirmed when the worms show no movement upon being dipped in warm water (50°C).
-
-
Data Analysis: Record the time taken for paralysis and death for each concentration. Compare the results of the test compounds with the standard drug.
Synthesis of a 2-Substituted Benzimidazole (Illustrative Example)
This protocol provides a general procedure for the synthesis of a 2-substituted benzimidazole, which can be adapted for the synthesis of propyl-substituted derivatives.[8]
Materials:
-
o-phenylenediamine
-
Substituted carboxylic acid (e.g., one containing a propyl group)
-
4N Hydrochloric acid or a suitable catalyst
-
Ethanol
-
Round Bottom Flask (RBF)
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add the substituted carboxylic acid (1 equivalent) to the flask.
-
Add a catalytic amount of 4N HCl.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole.
-
Characterize the synthesized compound using techniques such as melting point determination, TLC, and spectroscopic methods (IR, NMR, Mass Spectrometry).
Challenges and Future Directions
Despite their success, the utility of propyl-substituted benzimidazoles is not without its challenges. The emergence of drug resistance in parasitic populations is a significant concern, necessitating the development of new agents that can circumvent these resistance mechanisms.[4][5] Furthermore, the poor bioavailability of some key drugs like albendazole remains a hurdle to achieving optimal therapeutic outcomes.[7]
Future research in this field is likely to focus on several key areas:
-
Design of Novel Analogues: The synthesis and evaluation of new propyl-substituted benzimidazole derivatives with improved potency, broader spectrum of activity, and enhanced metabolic stability.
-
Overcoming Resistance: Investigating the molecular basis of resistance and designing compounds that are effective against resistant parasite strains.
-
Improving Pharmacokinetic Properties: The development of prodrugs, nanoformulations, and other drug delivery strategies to enhance the solubility and bioavailability of these compounds.[7]
-
Broad-Spectrum Agents: Exploring the potential of benzimidazole derivatives as broad-spectrum antiprotozoal agents to address a wider range of parasitic diseases.[5]
Conclusion
Propyl-substituted benzimidazoles represent a vital class of antiparasitic agents that have had a profound impact on human and animal health. Their mechanism of action, centered on the selective inhibition of parasite β-tubulin, provides a solid foundation for their therapeutic efficacy. A deep understanding of their structure-activity relationships is crucial for the rational design of new and improved derivatives. While challenges such as drug resistance and poor bioavailability persist, ongoing research into novel synthetic strategies and drug delivery systems holds great promise for the future development of this important class of antiparasitic drugs.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 2. anserpress.org [anserpress.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical studies of albendazole, oxibendazole, and tioxidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 1-propyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Drug Discovery Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[] This technical guide provides a comprehensive framework for the investigation of the antioxidant potential of a specific, yet under-explored derivative: 1-propyl-1H-benzimidazole-2-sulfonic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and a scientifically-grounded rationale for its evaluation as a novel antioxidant agent. While direct antioxidant data for this specific compound is not yet prevalent in published literature, this guide extrapolates from the known antioxidant properties of the benzimidazole class and outlines a robust, multi-faceted strategy for its characterization.
Introduction: The Benzimidazole Scaffold and the Promise of Antioxidant Activity
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is structurally analogous to naturally occurring purines, allowing it to interact with various biological targets.[] This versatile scaffold has given rise to a plethora of FDA-approved drugs with diverse therapeutic applications.[2] Notably, several benzimidazole derivatives have demonstrated significant antioxidant activity, attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[3][4] The introduction of a sulfonic acid group at the 2-position, combined with an N-propyl substituent, in this compound presents a unique chemical entity with unexplored antioxidant capabilities. The sulfonic acid moiety may enhance aqueous solubility and introduce novel electronic properties that could modulate its radical scavenging potential.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the benzimidazole core. A common and effective method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.[2]
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. It is important to note that optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve high yields and purity.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Synthesis of 1H-benzimidazole-2-thiol: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide in a solvent mixture such as ethanol and water under reflux.[5]
-
Oxidation to 1H-benzimidazole-2-sulfonic acid: The resulting 1H-benzimidazole-2-thiol is then oxidized using a strong oxidizing agent, for instance, potassium permanganate in an alkaline solution, to yield 1H-benzimidazole-2-sulfonic acid.[5]
-
N-Alkylation: The final step involves the N-alkylation of 1H-benzimidazole-2-sulfonic acid with 1-bromopropane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to afford this compound.
Physicochemical Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
In Vitro Evaluation of Antioxidant Potential
A battery of in vitro assays should be employed to comprehensively assess the antioxidant capacity of this compound. These assays are broadly categorized based on their mechanism of action: hydrogen atom transfer (HAT) and single electron transfer (SET).[6][7]
Single Electron Transfer (SET) Based Assays
These assays measure the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction.[7]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.[8]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9]
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance.[6]
-
Protocol:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Add the FRAP reagent to the test compound solutions in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant like ferrous sulfate or Trolox.
-
Hydrogen Atom Transfer (HAT) Based Assays
These assays quantify the ability of an antioxidant to quench free radicals by hydrogen donation.[6]
-
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
-
Protocol:
-
In a black 96-well plate, add the fluorescent probe, the test compound, and the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the fluorescence decay kinetically at 37°C.
-
Trolox is used as the standard, and the results are expressed as Trolox equivalents (TE).
-
Mixed-Mode (HAT and SET) Assays
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.[10]
-
Protocol:
-
Generate the ABTS•⁺ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
Add the test compound to the diluted ABTS•⁺ solution.
-
Measure the absorbance after a set incubation time (e.g., 6 minutes).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Assay | Principle | Measured Endpoint | Standard |
| DPPH | Single Electron Transfer | Decrease in absorbance at 517 nm | Ascorbic Acid/Trolox |
| FRAP | Single Electron Transfer | Increase in absorbance at 593 nm | FeSO₄/Trolox |
| ORAC | Hydrogen Atom Transfer | Area under fluorescence decay curve | Trolox |
| ABTS | Mixed Mode (SET/HAT) | Decrease in absorbance at 734 nm | Trolox |
Cell-Based Assays: Assessing Antioxidant Efficacy in a Biological Context
While in vitro chemical assays provide valuable initial data, cell-based assays are crucial for evaluating the antioxidant potential of a compound in a more biologically relevant system, taking into account factors like cell uptake, metabolism, and localization.[11][12]
Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay measures the ability of a compound to inhibit the intracellular generation of ROS.[13] A cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] The antioxidant activity is determined by the reduction in fluorescence.
-
Protocol:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Load the cells with the DCFH-DA probe.
-
Induce oxidative stress by adding a free radical initiator like AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control.[15]
-
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Mechanistic Insights and Future Directions
A thorough investigation into the antioxidant potential of this compound should not only quantify its activity but also delve into its mechanism of action. The presence of the benzimidazole ring suggests a potential for radical scavenging via hydrogen atom donation from the N-H group (if present in a tautomeric form) or through single electron transfer to stabilize free radicals.[16] The sulfonic acid and propyl groups will influence the compound's electronic properties and lipophilicity, which in turn will affect its antioxidant capacity and cellular uptake.
Future studies should aim to:
-
Establish Structure-Activity Relationships (SAR): Synthesize and test a series of analogs with modifications to the N-alkyl chain and substituents on the benzene ring to understand the key structural features required for optimal antioxidant activity.
-
Investigate Metal Chelating Properties: Many antioxidants also act by chelating pro-oxidant metal ions like Fe²⁺ and Cu²⁺. Assays to evaluate this property should be considered.
-
Explore In Vivo Efficacy: Promising in vitro and cellular results should be followed up with in vivo studies in animal models of oxidative stress-related diseases.
Conclusion
While direct experimental data on the antioxidant properties of this compound is currently lacking, its chemical structure, based on the versatile benzimidazole scaffold, strongly suggests that it is a promising candidate for investigation. This technical guide provides a robust and scientifically rigorous framework for its synthesis, characterization, and comprehensive evaluation as a novel antioxidant agent. The detailed methodologies for in vitro and cell-based assays will enable researchers to systematically uncover its potential and contribute to the development of new therapeutic strategies to combat oxidative stress-related pathologies.
References
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Synthetic and Antioxidant Potential of 1,2-Disubstituted Benzimidazoles Using [Et3NH][HSO4] Ionic Liquid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Authored by: [Senior Application Scientist]
Introduction
1-Propyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The addition of a sulfonic acid group at the 2-position and an N-propyl substituent can modulate the compound's physicochemical properties, such as solubility and lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy.[2][4] This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliability, high yields, and the commercial availability of the starting materials. The overall workflow is depicted below:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-Propyl-1H-benzimidazole-2-thiol (Intermediate)
The initial step involves the N-alkylation of 2-mercaptobenzimidazole. This reaction proceeds via a nucleophilic substitution where the deprotonated nitrogen of the benzimidazole ring attacks the electrophilic carbon of 1-iodopropane.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzimidazole (10.0 g, 66.6 mmol), potassium carbonate (11.0 g, 79.6 mmol), and acetone (150 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane (13.6 g, 80.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).
-
Isolation of Product: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure 1-propyl-1H-benzimidazole-2-thiol as a white to off-white solid.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Mercaptobenzimidazole |
| Reagents | 1-Iodopropane, Potassium Carbonate |
| Solvent | Acetone |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Reflux (~56 °C) |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Part 2: Synthesis of this compound (Final Product)
The second and final step is the oxidation of the thiol group of the intermediate to a sulfonic acid. An improved and environmentally benign method utilizes aqueous sodium percarbonate as the oxidizing agent.[5][6] This method is preferable to traditional oxidants like potassium permanganate as it avoids the formation of large quantities of manganese dioxide waste.[6]
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-propyl-1H-benzimidazole-2-thiol (10.0 g, 52.0 mmol) in a 5% aqueous sodium hydroxide solution (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium percarbonate (32.8 g, 209 mmol) in water (150 mL).
-
Oxidation: Add the sodium percarbonate solution dropwise to the stirred solution of the thiol over a period of 1-2 hours, maintaining the internal temperature below 10 °C. A significant exotherm may be observed, requiring careful control of the addition rate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Isolation and Purification: The product will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the product under vacuum at 50 °C to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 1-Propyl-1H-benzimidazole-2-thiol |
| Reagent | Sodium Percarbonate |
| Solvent | Water |
| Reaction Time | 5-8 hours |
| Reaction Temperature | 0-10 °C initially, then room temperature |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >99% |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by in-process monitoring and final product characterization.
-
In-Process Control (TLC): The progress of both reaction steps should be monitored by TLC to ensure complete conversion of the starting material. For the second step, the disappearance of the thiol spot and the appearance of a new, more polar spot at the baseline (in common organic eluents) indicates the formation of the sulfonic acid.
-
Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic and analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the propyl group and the aromatic protons of the benzimidazole ring.
-
¹³C NMR Spectroscopy: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₂N₂O₃S, MW: 240.28).[7][8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic S=O stretching vibrations of the sulfonic acid group.
-
Safety and Handling Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1-Iodopropane is a lachrymator and should be handled with care.
-
The oxidation reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described two-step method is efficient, high-yielding, and utilizes readily available reagents. By following the detailed experimental procedures and safety precautions, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and materials science.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 8. scbt.com [scbt.com]
Application Note & Protocol: Large-Scale Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid, a key intermediate in pharmaceutical research. The protocol is designed for scalability and robustness, drawing upon established chemical principles and field-proven methodologies. The synthesis is presented as a three-stage process, commencing with the preparation of N-propyl-o-phenylenediamine, followed by cyclization to 1-propyl-1H-benzimidazole-2-thiol, and culminating in the oxidation to the target sulfonic acid. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, safety guidelines, and characterization methods.
Introduction
Benzimidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of a sulfonic acid moiety at the 2-position of the benzimidazole scaffold can significantly enhance aqueous solubility and introduce new pharmacological properties, making these compounds valuable in drug discovery and development. This compound (CAS 300707-15-7) is a member of this important class of compounds.[2]
The synthetic strategy outlined herein is optimized for large-scale production, prioritizing safety, efficiency, and yield. The chosen pathway involves the formation of a 2-mercaptobenzimidazole intermediate, which is then oxidized to the desired sulfonic acid. This method is advantageous for its relatively mild conditions and the availability of a stable, solid oxidizing agent, sodium percarbonate, which is well-suited for industrial applications.[3][4]
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence. This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of N-propyl-o-phenylenediamine
The initial step involves the reduction of 1-nitro-2-(propylamino)benzene. A standard method for the reduction of aromatic nitro compounds is catalytic hydrogenation or reduction with a metal in an acidic or basic medium.[5] For large-scale synthesis, reduction with zinc dust in an alkaline ethanolic solution is a robust and cost-effective method.[5]
Reaction Scheme:
Caption: Reduction of 1-nitro-2-(propylamino)benzene to N-propyl-o-phenylenediamine.
Protocol:
-
Reactor Setup: Equip a suitable large-scale reactor with a mechanical stirrer, reflux condenser, and a port for solids addition. The reactor should be purged with an inert gas (e.g., nitrogen).
-
Charging Reagents: To the reactor, add 1-nitro-2-(propylamino)benzene (1.0 eq), ethanol (5 vol), and a 20% aqueous solution of sodium hydroxide (1 vol).
-
Reaction Initiation: Stir the mixture vigorously and heat to a gentle reflux.
-
Addition of Zinc Dust: Cautiously add zinc dust (4.0 eq) in portions, ensuring the reaction does not become too vigorous. The exotherm from the addition of zinc should maintain the reflux. Have cooling available to control the reaction rate if necessary.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The deep red color of the starting material will fade to a pale yellow or colorless solution upon completion. Continue refluxing for an additional 1-2 hours after the final addition of zinc dust to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the zinc oxide by-products. Wash the filter cake with ethanol.
-
Combine the filtrates and add sodium hydrosulfite (a small amount) to prevent oxidation.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-propyl-o-phenylenediamine as an oil.
-
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Table 1: Reagent Quantities for Stage 1
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 1 kg of starting material) |
| 1-Nitro-2-(propylamino)benzene | 1.0 | 180.21 g/mol | 1.0 kg |
| Zinc Dust | 4.0 | 65.38 g/mol | 1.45 kg |
| Sodium Hydroxide | - | 40.00 g/mol | (in 2.7 L of 20% solution) |
| Ethanol | - | - | 5.0 L |
Stage 2: Synthesis of 1-propyl-1H-benzimidazole-2-thiol
This stage involves the cyclization of N-propyl-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base. This reaction is a well-established method for the synthesis of 2-mercaptobenzimidazoles.[6][7]
Reaction Scheme:
Caption: Cyclization with carbon disulfide to form the 2-thiol intermediate.
Protocol:
-
Reactor Setup: Use a reactor equipped with a mechanical stirrer, reflux condenser with a gas trap (to handle H₂S evolution), and an addition funnel. The system should be under an inert atmosphere.
-
Charging Reagents: Dissolve N-propyl-o-phenylenediamine (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol (10 vol).
-
Addition of Carbon Disulfide: Heat the mixture to reflux. Add carbon disulfide (1.2 eq) dropwise via the addition funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction typically takes 4-6 hours at reflux.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with water.
-
Acidify the aqueous solution with acetic acid or dilute hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Table 2: Reagent Quantities for Stage 2
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 1 kg of starting material) |
| N-propyl-o-phenylenediamine | 1.0 | 150.22 g/mol | 1.0 kg |
| Carbon Disulfide | 1.2 | 76.14 g/mol | 608 g (482 mL) |
| Potassium Hydroxide | 1.1 | 56.11 g/mol | 412 g |
| Ethanol | - | - | 10 L |
Safety Note: Carbon disulfide is highly flammable and toxic.[8][9][10][11][12] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[8][9]
Stage 3: Oxidation to this compound
The final step is the oxidation of the 2-thiol intermediate to the sulfonic acid. Sodium percarbonate (Na₂CO₃·1.5H₂O₂) is an effective and safe oxidizing agent for this transformation on a large scale.
Reaction Scheme:
Caption: Oxidation of the 2-thiol to the final sulfonic acid product.
Protocol:
-
Reactor Setup: Use a reactor equipped with a mechanical stirrer, thermometer, and a port for solids addition.
-
Charging Reagents: Suspend 1-propyl-1H-benzimidazole-2-thiol (1.0 eq) in water (10 vol).
-
Addition of Oxidant: Add sodium percarbonate (3.0 - 4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 50-60 °C. Cooling may be required.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 70-80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any insoluble material.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and then with a small amount of a cold organic solvent (e.g., acetone or ethanol) to remove impurities.
-
Dry the final product under vacuum at 40-50 °C.
-
Table 3: Reagent Quantities for Stage 3
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 1 kg of starting material) |
| 1-propyl-1H-benzimidazole-2-thiol | 1.0 | 192.28 g/mol | 1.0 kg |
| Sodium Percarbonate | 3.5 | 157.01 g/mol | 2.86 kg |
| Water | - | - | 10 L |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: To be determined.
-
Purity (HPLC): ≥95% (as specified by some suppliers).[2][13]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons (around 7.2-7.8 ppm), a triplet for the N-CH₂ protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ group. The sulfonic acid proton may be a broad singlet or exchange with the solvent.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include aromatic carbons, the C2 carbon attached to the sulfonic acid group (which will be significantly downfield), and the three aliphatic carbons of the propyl group.[14][15]
-
FT-IR (KBr): Characteristic peaks for the sulfonic acid group (S=O stretching around 1250-1120 cm⁻¹ and S-O stretching around 1080-1010 cm⁻¹), N-H/O-H stretching (broad band), and aromatic C-H and C=C stretching.[1][16][17][18][19]
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight (240.28 g/mol ).[2]
Safety and Handling
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated area or fume hood.
-
Specific Hazards:
-
Carbon Disulfide: Highly flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.[8][9][11][12] Requires use in an explosion-proof environment with grounding to prevent static discharge.[8][9]
-
Zinc Dust: Flammable solid. Can react with water or acids to produce flammable hydrogen gas.
-
Sodium Percarbonate: Oxidizing agent. Contact with combustible material may cause fire.
-
Acids and Bases: Corrosive. Handle with care to avoid skin and eye contact.
-
Conclusion
This application note details a robust and scalable three-step synthesis for this compound. By following these protocols, researchers and production chemists can reliably produce this valuable pharmaceutical intermediate in large quantities. The provided guidelines on reaction conditions, purification, characterization, and safety are intended to ensure a successful and safe synthesis campaign.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 3. The Use of Sodium Percarbonate in the Fenton Reaction for the PAHs Oxidation [ceer.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.be [fishersci.be]
- 9. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. airgas.com [airgas.com]
- 12. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Propyl-1H-benzimidazole-2-sulfonic Acid as a Versatile Brønsted Acid Catalyst in Organic Synthesis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword for the Modern Organic Chemist
In the relentless pursuit of greener, more efficient, and economically viable chemical transformations, the role of the catalyst remains paramount. Traditional mineral acids, while effective, are often plagued by issues of corrosivity, difficult separation, and environmental concerns. This guide introduces 1-propyl-1H-benzimidazole-2-sulfonic acid , a task-specific Brønsted acidic ionic liquid (BAIL), as a superior alternative for a range of acid-catalyzed organic reactions.
Unlike conventional acids, this catalyst combines the benefits of homogeneous catalysis—high activity and selectivity—with the practical advantages of heterogeneous systems, including remarkable thermal stability and straightforward recyclability.[1] Its unique structure, featuring a benzimidazolium core N-substituted with a propyl group and functionalized with a sulfonic acid moiety, renders it a potent and reusable proton donor for synthesizing high-value chemical entities.
This document serves as a practical, hands-on guide for leveraging the catalytic potential of this compound. We will delve into its synthesis, provide detailed, field-tested protocols for its application in the synthesis of pharmaceutically relevant heterocycles, and explore the mechanistic underpinnings that drive its efficacy.
I. Synthesis of the Catalyst: this compound
The preparation of the catalyst is a critical first step. While the target molecule is commercially available, in-house synthesis can be cost-effective for large-scale applications. The following protocol is a robust, two-step procedure adapted from established methods for creating related benzimidazole-based compounds.[2][3] The synthesis begins with the preparation of the benzimidazole core, followed by sulfonation. A more direct, though less detailed, approach involves the oxidation of a thiol precursor.[2]
References
- 1. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Propyl-1H-benzimidazole-2-sulfonic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This document provides a detailed technical guide on the prospective applications of a specific derivative, 1-propyl-1H-benzimidazole-2-sulfonic acid, in drug discovery. While this particular molecule is not extensively characterized in current literature, its structural motifs—an N-alkylated benzimidazole core and a sulfonic acid group at the 2-position—suggest significant therapeutic potential, particularly as an antibacterial agent. This guide outlines a complete workflow from synthesis to biological evaluation, focusing on its hypothesized role as an inhibitor of bacterial glutamate racemase, a clinically unexploited yet essential enzyme for bacterial cell wall synthesis.[3][4]
Introduction: The Therapeutic Potential of Benzimidazole-2-Sulfonic Acids
Benzimidazoles, bioisosteres of naturally occurring purines, have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][5] The introduction of a sulfonic acid or sulfonamide moiety can further enhance this activity, conferring desirable physicochemical properties and new target interactions.[1]
Specifically, the parent compound, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR).[3] This enzyme is critical for bacteria as it provides D-glutamate, an essential component for the synthesis of the peptidoglycan cell wall.[4][6] Importantly, glutamate racemase is absent in mammals, making it an ideal target for developing selective antibacterial agents with a potentially high safety profile.[4]
The addition of an N-propyl group to the benzimidazole core, creating This compound , serves two primary strategic purposes in drug design:
-
Modulation of Physicochemical Properties: The propyl group increases lipophilicity compared to the parent molecule. This can enhance membrane permeability, potentially leading to better cellular uptake in bacteria and improved pharmacokinetic properties.
-
Probing the Active Site: The alkyl substituent can explore additional binding pockets within the target enzyme's active site, potentially leading to increased potency and selectivity. Structure-activity relationship (SAR) studies have shown that substitution at the N1 position can greatly influence biological activity.[7][8][9]
This document, therefore, presents a prospective but scientifically grounded guide for investigating this compound as a novel antibacterial agent.
Synthesis of this compound
The synthesis of N-alkylated benzimidazoles is a well-established process in organic chemistry. The proposed synthesis for the title compound is a two-step process starting from commercially available 1H-benzimidazole-2-thiol.
Step 1: Oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid
The initial step involves the oxidation of the thiol group to a sulfonic acid. This can be achieved using a strong oxidizing agent like hydrogen peroxide in an alkaline medium.[3]
Step 2: N-Alkylation of 1H-benzimidazole-2-sulfonic acid
The subsequent step is the regioselective N-alkylation of the benzimidazole ring with an appropriate propyl halide (e.g., 1-bromopropane or 1-iodopropane). This reaction is typically performed in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 4. Identification and development of benzoxazole derivatives as novel bacterial glutamate racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of glutamate racemase by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluating the Antimicrobial Activity of 1-propyl-1H-benzimidazole-2-sulfonic acid
Introduction and Scientific Rationale
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] The fused heterocyclic system of benzimidazole is structurally similar to naturally occurring nucleotides, allowing it to interact with various biological targets.[1] The addition of a sulfonic acid group to this scaffold, creating 1-propyl-1H-benzimidazole-2-sulfonic acid, introduces unique physicochemical characteristics. Sulfonic acids are strongly acidic and highly polar, which typically imparts excellent water solubility.[3] This property is advantageous for bioavailability and formulation but requires careful consideration during antimicrobial susceptibility testing (AST) to ensure that the compound's activity is accurately assessed without interference from its acidic nature or interaction with test media.
This document provides a comprehensive, step-by-step protocol for determining the antimicrobial efficacy of this compound. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant bacteria.
Principle of the Assays
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This is typically determined using the broth microdilution method, where a standardized bacterial inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate.[4][9]
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] It is determined as a subsequent step to the MIC assay by subculturing the contents from wells showing no visible growth onto an agar medium to assess bacterial viability.[8]
Materials and Reagents
3.1 Test Compound and Controls
-
Positive Control Antibiotics:
-
Gentamicin or Ciprofloxacin (for Gram-negative bacteria).
-
Vancomycin or Ampicillin (for Gram-positive bacteria).
-
-
Negative Control: Sterile deionized water or the solvent used for the test compound.
3.2 Bacterial Strains (Quality Control Strains Recommended by CLSI/EUCAST[13])
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC® 29213 or ATCC® 25923).
-
Enterococcus faecalis (e.g., ATCC® 29212).
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC® 25922).
-
Pseudomonas aeruginosa (e.g., ATCC® 27853).
-
3.3 Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Mueller-Hinton Agar (MHA).
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth.
-
Sterile 0.85% Saline.
-
0.5 McFarland Turbidity Standard.
-
Resazurin sodium salt solution (0.015% w/v in sterile water), sterile-filtered.
3.4 Equipment
-
Sterile, 96-well, flat-bottom microtiter plates.
-
Multichannel micropipettes and sterile tips.
-
Spectrophotometer or nephelometer.
-
Incubator (35 ± 2 °C).
-
Vortex mixer.
-
Biological safety cabinet.
Preparation of Solutions
4.1 Test Compound Stock Solution (e.g., 1024 µg/mL) The sulfonic acid moiety suggests high water solubility.[14][3] Therefore, sterile deionized water should be the first choice for the solvent.
-
Accurately weigh the required amount of this compound.
-
Dissolve in a known volume of sterile deionized water to achieve a high concentration stock (e.g., 10240 µg/mL).
-
Vortex until fully dissolved. The strong acidity of sulfonic acids may lower the pH of the solution.[3] If the pH is below 6.0, adjust it to ~7.0 with sterile 1M NaOH to prevent the pH from inhibiting bacterial growth, which would confound the results.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare a working stock of 1024 µg/mL by diluting the high-concentration stock in sterile CAMHB.
4.2 Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150 (e.g., 0.1 mL of the standardized suspension into 15 mL of CAMHB).[15]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M07 guidelines for broth microdilution.[4]
Step 1: Plate Preparation and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in columns 1-10 of a 96-well plate.
-
Add 200 µL of the working stock solution (1024 µg/mL) of the test compound to well 1 of the desired columns.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 512 µg/mL down to 1 µg/mL.
-
Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB.
-
Well 12 will serve as the sterility control (no compound, no inoculum). Add 200 µL of CAMHB.
-
Repeat this process for the positive control antibiotic in separate columns.
Step 2: Inoculation
-
Add 100 µL of the final prepared bacterial inoculum (now at ~1 x 10⁶ CFU/mL to achieve 5 x 10⁵ in the well) to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each test well is 200 µL, and the compound concentrations are now halved (ranging from 256 µg/mL to 0.5 µg/mL).
Step 3: Incubation
-
Cover the plate with a lid or an adhesive seal.
-
Incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Step 4: Reading and Interpreting Results
-
Visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7][8]
-
(Optional) A growth indicator like Resazurin can be added (20 µL per well) and incubated for 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Using a calibrated micropipette, take a 10 µL aliquot from each selected well.
-
Spot-inoculate the aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant clearly.
Step 2: Incubation
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
Step 3: Reading and Interpreting Results
-
Count the number of colonies (CFUs) in each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count (~5 x 10⁵ CFU/mL, which corresponds to ~500 CFU in a 10 µL spot). A common practical endpoint is the concentration that yields ≤ 5 colonies from a 10 µL spot.[8]
Logical Relationship between MIC and MBC
Caption: Relationship between the MIC and MBC determination assays.
Data Presentation and Interpretation
Quantitative data should be recorded systematically. Use the following table structure to summarize your findings.
Table 1: MIC and MBC of this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Compound MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus ATCC 29213 | Positive | Vancomycin: | |||
| E. faecalis ATCC 29212 | Positive | Ampicillin: | |||
| E. coli ATCC 25922 | Negative | Ciprofloxacin: | |||
| P. aeruginosa ATCC 27853 | Negative | Gentamicin: |
Interpretation:
-
Bacteriostatic: The agent inhibits bacterial growth but does not kill the bacteria. This is indicated when the MBC is significantly higher than the MIC (MBC/MIC ratio > 4).
-
Bactericidal: The agent actively kills the bacteria. This is indicated when the MBC is equal to or very close to the MIC (MBC/MIC ratio ≤ 4).[8]
Troubleshooting and Scientific Considerations
-
No Growth in Control Well: This could indicate an issue with the inoculum viability or the growth medium. Repeat the experiment with a fresh culture and new medium.
-
Contamination in Sterility Well: This indicates a break in aseptic technique. All materials should be re-sterilized, and the protocol should be repeated.
-
Precipitation of Compound: If the compound precipitates at high concentrations, note the concentration at which this occurs. The sulfonic acid group makes this unlikely in aqueous media.[14] If it occurs, consider using a co-solvent like DMSO (not exceeding 1% final concentration), but ensure a solvent toxicity control is included.
-
Effect of pH: As this compound is a strong acid, it is critical to ensure the pH of the test medium in the wells is not inhibitory to the bacteria. The pH of the final test wells should be checked and maintained between 7.2 and 7.4. The initial pH adjustment of the stock solution is a crucial step to mitigate this.
Safety Precautions
-
Handle the test compound in accordance with its Safety Data Sheet (SDS). As a sulfonic acid derivative, it may be corrosive.[16]
-
All work with microbial cultures should be performed in a biological safety cabinet using appropriate aseptic techniques.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Decontaminate all microbial waste and materials before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 11. scbt.com [scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. szu.gov.cz [szu.gov.cz]
- 14. capitalresin.com [capitalresin.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiparasitic Efficacy of 1-propyl-1H-benzimidazole-2-sulfonic acid
Introduction
The benzimidazole scaffold is a cornerstone in the development of antiparasitic agents, with several derivatives demonstrating broad-spectrum activity against a variety of protozoan and helminthic parasites.[1][2][3][4][5] This document provides a comprehensive methodological framework for the evaluation of a novel compound, 1-propyl-1H-benzimidazole-2-sulfonic acid, as a potential antiparasitic agent. These protocols are designed to guide researchers, scientists, and drug development professionals through a systematic in vitro and in vivo screening cascade to determine the compound's efficacy and selectivity.
The proposed methodologies are grounded in established principles of parasitology and pharmacology, emphasizing the importance of robust, reproducible, and translatable data. The experimental designs incorporate critical decision-making points to enable a thorough characterization of the compound's antiparasitic profile.
Compound Profile: this compound
| Parameter | Information |
| IUPAC Name | 1-propyl-1H-benzo[d]imidazole-2-sulfonic acid |
| CAS Number | 300707-15-7 |
| Molecular Formula | C10H12N2O3S |
| Molecular Weight | 240.28 g/mol |
| Chemical Structure | O=S(C1=NC2=CC=CC=C2N1CCC)(O)=O |
I. In Vitro Efficacy Assessment
The initial phase of evaluation focuses on determining the direct antiparasitic activity of this compound against a panel of representative parasites in a controlled laboratory setting. This allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50).
A. General Workflow for In Vitro Screening
The following diagram outlines the general workflow for the in vitro evaluation of the test compound.
Caption: General workflow for in vitro antiparasitic drug screening.
B. Protocol 1: In Vitro Anthelmintic Activity against Trichuris muris
This protocol details the evaluation of this compound against the murine whipworm, Trichuris muris, a widely used model for human trichuriasis.[6]
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trichuris muris first-stage larvae (L1) and adult worms
-
RPMI-1640 medium supplemented with L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
Inverted microscope
2. Step-by-Step Methodology:
C. Protocol 2: In Vitro Antiprotozoal Activity against Leishmania major
This protocol outlines the assessment of the compound's efficacy against the promastigote stage of Leishmania major, the causative agent of cutaneous leishmaniasis.
1. Materials and Reagents:
-
This compound
-
DMSO
-
Leishmania major promastigotes
-
M199 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Resazurin sodium salt
-
96-well microtiter plates
-
Fluorescence plate reader
2. Step-by-Step Methodology:
3. Cytotoxicity Assessment:
To assess the selectivity of the compound, a parallel cytotoxicity assay should be performed on a mammalian cell line (e.g., L929 mouse fibroblast cells). The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration 50 (CC50) to the inhibitory concentration 50 (IC50).[7] A higher SI value indicates greater selectivity for the parasite over host cells.
II. In Vivo Efficacy Assessment
Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy in a physiological context. The choice of animal model is critical and should be relevant to the target parasitic disease.[8][9]
A. General Workflow for In Vivo Efficacy Testing
The following diagram illustrates the key stages of an in vivo efficacy study.
Caption: General workflow for in vivo antiparasitic drug efficacy studies.
B. Protocol 3: In Vivo Anthelmintic Efficacy in a Murine Model of Heligmosomoides polygyrus Infection
This protocol describes the evaluation of the test compound in a murine model of gastrointestinal nematode infection.[6]
1. Materials and Reagents:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice
-
Infective L3 larvae of Heligmosomoides polygyrus
-
Positive control drug (e.g., levamisole)
-
Fecal flotation solution (e.g., saturated sodium nitrate)
-
McMaster counting slides
2. Step-by-Step Methodology:
C. Protocol 4: In Vivo Antiprotozoal Efficacy in a Murine Model of Visceral Leishmaniasis (Leishmania donovani)
This protocol details the assessment of the compound's efficacy in a well-established murine model of visceral leishmaniasis.[10]
1. Materials and Reagents:
-
This compound
-
Appropriate vehicle for administration
-
BALB/c mice
-
Leishmania donovani amastigotes or stationary-phase promastigotes
-
Positive control drug (e.g., Amphotericin B)
-
Giemsa stain
-
Microscope slides
2. Step-by-Step Methodology:
III. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Parasite | Assay | IC50 (µM) | CC50 (µM) on L929 cells | Selectivity Index (SI = CC50/IC50) |
| Trichuris muris (L1) | Motility | |||
| Leishmania major (promastigote) | Resazurin |
Table 2: In Vivo Efficacy of this compound against Heligmosomoides polygyrus
| Treatment Group | Dose (mg/kg/day) | Mean Fecal Egg Count Reduction (%) | Mean Adult Worm Burden Reduction (%) |
| Vehicle Control | - | - | - |
| Compound X | 10 | ||
| Compound X | 25 | ||
| Compound X | 50 | ||
| Positive Control |
IV. Conclusion
The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential antiparasitic agent. A systematic approach, progressing from in vitro screening to in vivo efficacy models, is essential for identifying and characterizing novel drug candidates. The data generated from these studies will be crucial for making informed decisions regarding the further development of this compound.
References
- 1. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - Francesconi - Current Medicinal Chemistry [rjeid.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of intestinal nematode infections of humans | Parasitology | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Biological Activity of 1-propyl-1H-benzimidazole-2-sulfonic acid
Introduction: The Benzimidazole Scaffold as a Foundation for Diverse Bioactivity
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This core is present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and proton pump inhibitory effects.[2][3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a broad chemical space for drug discovery. The compound of interest, 1-propyl-1H-benzimidazole-2-sulfonic acid, is a derivative of this important pharmacophore. The presence of the sulfonic acid group, a strong acid moiety, may confer unique solubility and interaction properties.
Given the lack of specific biological data for this compound, a logical starting point for research is to screen for activities commonly associated with the benzimidazole family. This guide provides a strategic framework and detailed protocols for developing robust biochemical and cell-based assays to elucidate the potential therapeutic activities of this novel compound. The following sections are designed to guide researchers through the process of hypothesis-driven assay development, from initial biochemical screens to more complex cell-based functional assays.
Part 1: Foundational Biochemical Assays
Biochemical assays provide a controlled, cell-free environment to measure the direct interaction between a compound and a molecular target, such as an enzyme or receptor.[4] They are essential for initial screening and mechanism of action studies due to their simplicity and reproducibility.[4][5]
Rationale for Initial Biochemical Screening
Based on the known activities of benzimidazole derivatives, two high-probability areas for initial investigation are enzyme inhibition and antioxidant activity.[1][2] Many benzimidazoles function by inhibiting specific enzymes, and the antioxidant potential of the benzimidazole ring has been documented.[1]
Experimental Workflow for Biochemical Assay Development
The development of a reliable biochemical assay follows a structured process to ensure accuracy and reproducibility.[5][6][7] This involves careful optimization of assay conditions and rigorous validation.
Caption: Workflow for Biochemical Assay Development.
Protocol: Carbonic Anhydrase Inhibition Assay
Benzimidazole-sulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] This makes CA inhibition a logical starting point for screening.
Principle: This is a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be measured spectrophotometrically at 400 nm.
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in DMSO.
-
Prepare serial dilutions of this compound and acetazolamide in DMSO.
-
-
Assay Protocol:
-
Add 170 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound or control (DMSO for negative control, acetazolamide for positive control) to the appropriate wells.
-
Add 10 µL of CA-II solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPA solution to all wells.
-
Immediately measure the absorbance at 400 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Enzyme Concentration | Final concentration of CA-II in the assay. | 2 µg/mL |
| Substrate Concentration | Final concentration of pNPA in the assay. | 0.5 mM |
| Positive Control | Acetazolamide IC50. | ~200 nM |
| Z'-factor | A measure of assay quality. | > 0.5 |
Protocol: DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of the compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance at 517 nm is measured.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound or control to the appropriate wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC50 value.
-
| Parameter | Description | Example Value |
| DPPH Concentration | Final concentration of DPPH in the assay. | 0.05 mM |
| Positive Control | Ascorbic acid EC50. | ~10 µg/mL |
| Incubation Time | Time for the scavenging reaction to occur. | 30 minutes |
Part 2: Cell-Based Assays for Functional Characterization
Cell-based assays are crucial for evaluating the effect of a compound in a more biologically relevant context.[7][9][10] They can provide insights into a compound's cytotoxicity, mechanism of action, and potential therapeutic efficacy.[10][11]
Rationale for Cell-Based Screening
Many benzimidazole derivatives exhibit potent anticancer activity by inducing apoptosis or inhibiting cell proliferation.[2] Therefore, a primary focus of cell-based screening for this compound should be the assessment of its effects on cancer cell lines.
Experimental Workflow for Cell-Based Assays
A tiered approach is recommended for cell-based screening, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: Tiered Workflow for Cell-Based Assays.
Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
This compound
-
Doxorubicin (positive control)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
-
| Parameter | Description | Example Value |
| Cell Seeding Density | Number of cells per well. | 5,000 cells/well |
| Treatment Duration | Incubation time with the compound. | 48 hours |
| Positive Control | Doxorubicin GI50. | ~1 µM |
Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Materials:
-
HeLa cells
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
Staurosporine (positive control)
-
96-well white-walled cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 96-well white-walled plate and treat with the test compound as described in the MTT assay protocol (2.3).
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Conclusion
The protocols and workflows detailed in this guide provide a comprehensive starting point for the characterization of this compound. By systematically screening for activities associated with the well-established benzimidazole scaffold, researchers can efficiently identify and validate potential therapeutic properties of this novel compound. The principles of robust assay development, including the use of appropriate controls and rigorous data analysis, are paramount for generating reliable and reproducible results.[5][12][13]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. marinbio.com [marinbio.com]
- 12. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 13. ichorlifesciences.com [ichorlifesciences.com]
Application Notes and Protocols for 1-propyl-1H-benzimidazole-2-sulfonic acid in Coordination Chemistry
Introduction: A Versatile Ligand for Coordination Chemistry
1-propyl-1H-benzimidazole-2-sulfonic acid is an emerging ligand in the field of coordination chemistry, offering a unique combination of a rigid benzimidazole backbone and a flexible sulfonic acid group. The benzimidazole moiety provides a rich N-donor environment, capable of coordinating to a wide range of metal ions, while the sulfonic acid group can act as an anionic O-donor, leading to the formation of stable, often water-soluble, metal complexes.[1][2] The interplay between these two functional groups allows for diverse coordination modes, making this ligand a promising candidate for applications in catalysis, materials science, and bioinorganic chemistry.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this compound as a ligand in coordination chemistry. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: Ligand Synthesis
The synthesis of this compound can be approached through a multi-step process, beginning with the alkylation of a benzimidazole precursor followed by sulfonation. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related benzimidazole derivatives.[2][6][7]
Protocol 1: Synthesis of 1-propyl-1H-benzimidazole
Objective: To synthesize the 1-propyl-1H-benzimidazole precursor.
Materials:
-
1H-benzimidazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1H-benzimidazole (10.0 g, 84.6 mmol), potassium carbonate (23.4 g, 169.2 mmol), and anhydrous acetonitrile (150 mL).
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane (11.5 mL, 126.9 mmol) dropwise to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-propyl-1H-benzimidazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
Objective: To synthesize the final ligand, this compound.
Materials:
-
1-propyl-1H-benzimidazole
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, cool fuming sulfuric acid (30 mL) in an ice bath to 0-5 °C.
-
Addition of Precursor: Slowly and carefully add 1-propyl-1H-benzimidazole (5.0 g, 31.2 mmol) in small portions to the cold, stirring fuming sulfuric acid. Use a glass stirring rod to aid dissolution if necessary. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Precipitation: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (3 x 30 mL) and then with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a white solid.
-
Characterization: Confirm the structure of the final product by FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.
PART 2: Synthesis of a Metal Complex
The following is a general protocol for the synthesis of a metal complex using this compound as a ligand. Copper(II) is used as a representative metal ion.
Protocol 3: Synthesis of a Cu(II) Complex
Objective: To synthesize a copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Ligand Solution: Dissolve this compound (0.48 g, 2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask. If solubility is an issue, gentle warming may be required.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (0.20 g, 1.0 mmol) in methanol (10 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until a solid is obtained.
-
Washing: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over silica gel.
-
Characterization: Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
PART 3: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
Expected Spectroscopic Data
| Compound | Technique | Expected Observations |
| This compound | FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~3100 (N-H stretch of protonated imidazole), ~1620 (C=N stretch), ~1200 & ~1050 (S=O stretches) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (7.2-7.8), propyl group protons (0.9, 1.8, 4.2) | |
| Cu(II) Complex | FT-IR (cm⁻¹) | Shift in C=N and S=O stretching frequencies upon coordination.[1][4][8] Broadening of the O-H band may indicate coordinated water. |
| UV-Vis (nm) | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions characteristic of the Cu(II) ion's coordination environment. |
PART 4: Visualizations
Chemical Structures and Workflows
Caption: Chemical structure and synthesis workflow of the ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application | MDPI [mdpi.com]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]
Application Notes & Protocols: Formulation of 1-propyl-1H-benzimidazole-2-sulfonic acid for Biological Studies
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Abstract
This document provides a comprehensive guide for the formulation of 1-propyl-1H-benzimidazole-2-sulfonic acid, a novel benzimidazole derivative, for biological research applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Proper formulation is a critical and often challenging step that bridges drug discovery and biological testing, directly impacting the accuracy and reproducibility of experimental results.[3] This guide details a systematic approach, beginning with essential pre-formulation characterization and extending to the development of stable, effective formulations for both in vitro and in vivo preclinical studies. We emphasize the rationale behind methodological choices, provide step-by-step protocols, and outline quality control measures to ensure formulation integrity.
Introduction to this compound
This compound (MW: 240.28 g/mol ) is a heterocyclic aromatic compound featuring a benzimidazole core, a propyl group at the N1 position, and a sulfonic acid group at the C2 position.[4][5] The benzimidazole nucleus is a well-established pharmacophore, while the sulfonic acid moiety imparts strong acidic properties and influences the molecule's polarity and solubility.[6][7] The presence of the sulfonic acid group suggests that the compound's aqueous solubility will be highly pH-dependent. At physiological pH, the sulfonic acid group (with a very low pKa, typically <1) will be deprotonated, rendering the molecule anionic and potentially increasing its water solubility compared to a non-sulfonated parent benzimidazole. However, the overall solubility will be a balance between the polar sulfonic acid group and the more nonpolar propyl-benzimidazole scaffold.
The primary challenge in formulating this compound for biological studies is to develop vehicles that ensure its solubility, stability, and bioavailability without interfering with the biological assay or causing toxicity in animal models.[8] This note will guide the researcher through a logical workflow to achieve this goal.
Pre-Formulation Characterization: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is essential.[8][9] This data-driven approach prevents a trial-and-error process and allows for the rational selection of excipients and vehicles.
Key Physicochemical Parameters
A summary of critical parameters to be determined is presented below. These values are hypothetical but represent a realistic profile for this class of compound.
| Parameter | Method | Hypothetical Result | Implication for Formulation |
| Appearance | Visual Inspection | White to off-white solid powder | Basic quality control check. |
| Aqueous Solubility | Shake-flask method (at 25°C) | pH 2.0: < 0.1 mg/mLpH 7.4: ~5 mg/mL | Solubility is low in acidic pH but increases significantly at neutral pH, confirming the influence of the sulfonic acid group. Direct dosing in acidic media will be challenging. |
| pKa | Potentiometric titration or UV-spectroscopy | pKa₁: < 1 (Sulfonic acid)pKa₂: ~4.5 (Benzimidazole N) | The sulfonic acid is always ionized. The benzimidazole nitrogen's basicity is key; below pH 4.5, the molecule will be zwitterionic, which can affect solubility and interactions. |
| Log D (pH 7.4) | Shake-flask (n-octanol/buffer) | ~1.5 | Indicates moderate lipophilicity despite the charged sulfonate group. May have good membrane permeability but also potential for non-specific binding. |
| Chemical Stability | HPLC analysis after stress | Stable at pH 4-8 for 24h at RT.[10] Degrades at pH < 2 and > 9. Sensitive to strong light. | Formulations should be prepared in a pH range of 4-8 and protected from light. Fresh preparation is recommended.[11] |
Protocol: pH-Dependent Solubility Determination
-
Prepare a series of buffers (e.g., 0.01 M HCl for pH 2, acetate for pH 4, phosphate for pH 7.4).
-
Add an excess amount of this compound to a known volume of each buffer in separate glass vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Formulation Strategies for In Vitro Cellular Assays
For in vitro studies, the primary goal is to prepare a concentrated stock solution that can be diluted into the cell culture medium without causing precipitation or cellular toxicity.
Vehicle Selection
Given the moderate aqueous solubility at neutral pH, a direct aqueous stock solution is the first choice. If higher concentrations are needed, co-solvents can be employed.
-
Primary Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4. The compound's solubility of ~5 mg/mL should be sufficient for many applications.
-
Co-solvents (if needed): For concentrations >5 mg/mL, a co-solvent system may be necessary.
-
DMSO: Dimethyl sulfoxide is a common choice but should be used with caution. The final concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid toxicity.
-
Ethanol: Can be used, but volatility and potential for cell stress are concerns.
-
PEG 400: Polyethylene glycol 400 is a less toxic co-solvent suitable for increasing solubility.[12]
-
Workflow and Protocol for In Vitro Formulation
The following diagram outlines the decision-making process and workflow for preparing formulations for cell-based assays.
Caption: Workflow for preparing in vitro formulations.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Calculation: Determine the mass of API needed. For a 10 mM solution (0.01 mol/L) of a compound with MW 240.28 g/mol , you need 2.403 mg per mL.
-
Weighing: Accurately weigh 24.03 mg of this compound.
-
Solubilization: Add the powder to a sterile vial. Add ~9 mL of sterile PBS (pH 7.4). Vortex or sonicate gently until the solid is fully dissolved.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to 7.4 using small volumes of dilute NaOH or HCl.
-
Final Volume: Adjust the final volume to 10.0 mL with sterile PBS.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Quality Control: Analyze a small aliquot via HPLC-UV to confirm the concentration is within ±5% of the target.
-
Storage: Store the stock solution in single-use aliquots at -20°C or below, protected from light.
Formulation Strategies for In Vivo Preclinical Studies
Formulating for in vivo studies requires careful consideration of the administration route, dose volume, and potential toxicity of excipients.[13] The goal is to maximize exposure for pharmacokinetic and efficacy studies.[3]
Route of Administration Considerations
-
Intravenous (IV): Requires a true solution. The formulation must be sterile, isotonic, and have a pH close to physiological (typically 7.4). Particulates are not acceptable.
-
Oral (PO): Can be a solution or a suspension. For poorly soluble drugs, a suspension is common, but for a sulfonic acid derivative, maximizing solubility in a solution is preferable to ensure consistent absorption.[14]
-
Intraperitoneal (IP): Similar requirements to IV, though less stringent. A well-dispersed suspension may be acceptable in some cases.
Excipient Selection for Enhanced Solubility
If the required in vivo dose cannot be achieved in a simple buffered solution, solubility-enhancing excipients are necessary.[15][16]
| Excipient Class | Example(s) | Mechanism of Action | Suitability |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms a host-guest inclusion complex, encapsulating the nonpolar part of the drug molecule to increase aqueous solubility.[15] | Excellent. Often used for both oral and parenteral routes to solubilize compounds.[11] |
| Co-solvents | PEG 400, Propylene Glycol | Reduces the polarity of the aqueous vehicle, increasing the solubility of nonpolar solutes.[17] | Good for PO. Use with caution for IV due to potential for hemolysis or irritation.[12] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Form micelles that encapsulate the drug above the critical micelle concentration (CMC), increasing solubility.[18] | Good. Widely used in both oral and IV formulations. Must be used at concentrations that are non-toxic.[12] |
Decision Tree for In Vivo Formulation
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol: Preparation of an IV Formulation using HPβCD
This protocol aims to prepare a 10 mg/mL solution for intravenous administration, assuming this concentration exceeds the compound's intrinsic aqueous solubility.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HPβCD in saline (0.9% NaCl). For 10 mL, dissolve 2.0 g of HPβCD in ~8 mL of saline. Stir until clear.
-
API Addition: Weigh 100 mg of this compound and add it to the HPβCD solution.
-
Solubilization: Cap the vial and vortex vigorously. Gentle heating (to ~40°C) or sonication can be used to aid dissolution. The solution should become completely clear.
-
pH and Volume Adjustment: Allow the solution to cool to room temperature. Check the pH and adjust to 7.2-7.6 if necessary. Adjust the final volume to 10.0 mL with the 20% HPβCD vehicle.
-
Sterilization: Sterile filter the final solution through a 0.22 µm PVDF or PES filter (check for low protein binding and compatibility).
-
Quality Control:
-
Appearance: Confirm the solution is clear, colorless, and free of visible particles.
-
Concentration: Verify the final concentration is 10 mg/mL (±5%) via HPLC-UV.
-
Stability: Store a small aliquot under proposed study conditions (e.g., 4°C for 24 hours) and re-analyze to ensure no precipitation or degradation occurs.[3]
-
Quality Control and Analytical Methods
All formulations intended for regulated or pivotal studies must be characterized to ensure they meet specifications for identity, strength, purity, and stability.[3]
-
HPLC-UV: The primary tool for quantifying the API concentration and assessing purity/degradation. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a typical starting point for method development for benzimidazole derivatives.[19]
-
Visual Inspection: Formulations, especially parenteral ones, must be checked for clarity, color, and particulates.
-
pH Measurement: Critical for ensuring stability and physiological compatibility.
-
Osmolality: For IV formulations, osmolality should be measured to ensure the solution is isotonic or near-isotonic to prevent hemolysis.
Conclusion
The successful formulation of this compound hinges on a systematic, data-driven approach. Understanding its pH-dependent solubility is the critical first step. For in vitro studies, simple buffered aqueous solutions are often sufficient. For higher-dose in vivo studies, solubility-enhancing excipients like cyclodextrins and co-solvents are powerful tools. Rigorous analytical quality control is non-negotiable to ensure that the formulation delivers the compound accurately and reproducibly, thereby generating reliable and meaningful data in biological studies. It is always recommended to prepare formulations fresh daily unless stability data supports longer storage.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 5. scbt.com [scbt.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altasciences.com [altasciences.com]
- 14. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbr.in [ijpbr.in]
- 18. brieflands.com [brieflands.com]
- 19. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic acid
Welcome to the technical support center for the synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights into the reaction, focusing on causality, troubleshooting, and protocol optimization to ensure a successful and reproducible outcome.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the regioselective N-alkylation of the benzimidazole core, followed by sulfonation at the C2 position of the imidazole ring. Understanding the mechanism and potential pitfalls of each step is crucial for troubleshooting.
Diagram of the General Synthetic Workflow
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: Both steps have their challenges. However, the sulfonation step (Step 2) is often more critical due to the harsh reaction conditions and the potential for side reactions, such as sulfonation on the benzene ring or degradation of the starting material. Careful control of temperature and the choice of sulfonating agent are paramount.
Q2: Why is N-alkylation performed first? A2: Performing N-alkylation first installs the propyl group, which can influence the electronic properties of the benzimidazole ring system. More importantly, it protects the nitrogen atom from reacting during the subsequent aggressive sulfonation step.
Q3: Can I use other propyl halides for the alkylation step? A3: Yes, 1-iodopropane or 1-chloropropane can be used. 1-Iodopropane is more reactive but also more expensive and less stable. 1-Chloropropane is less reactive and may require more forcing conditions (higher temperature or stronger base). 1-Bromopropane generally offers a good balance of reactivity and cost.
Q4: My final product is difficult to purify. Why? A4: Sulfonic acids are strong acids and often exist as zwitterions, making them highly polar and soluble in water but poorly soluble in many common organic solvents.[1] This can make standard purification techniques like silica gel chromatography challenging. Purification often relies on recrystallization from aqueous solutions, ion-exchange chromatography, or conversion to a salt form.[1][2]
Troubleshooting Guide: Problem-Oriented Solutions
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield in N-Alkylation Step (Step 1)
Potential Causes:
-
Insufficient Base: The benzimidazole N-H is weakly acidic (pKa ≈ 13.2), and a sufficiently strong base is required to generate the benzimidazolide anion for nucleophilic attack.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier, requiring heat to proceed at a reasonable rate.[3]
-
Poor Solvent Choice: The solvent must be able to dissolve the benzimidazole and be compatible with the base used. Polar aprotic solvents like DMF or acetonitrile are common choices.[4]
Troubleshooting Steps & Solutions:
-
Verify Base Strength: For weaker bases like potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize surface area. If the reaction is still slow, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[5]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction by Thin Layer Chromatography (TLC). A typical temperature range for alkylation with K₂CO₃ in DMF is 60-80°C.[4]
-
Monitor Reaction Progress: Use TLC to track the consumption of the benzimidazole starting material. If the spot for benzimidazole is not diminishing, the reaction is not proceeding.
Problem 2: Formation of a Side Product in N-Alkylation (Step 1)
Observable Issue: You observe a new spot on TLC, or your NMR spectrum shows unexpected peaks, possibly indicating the formation of 1,3-dipropyl-1H-benzimidazol-3-ium bromide.
Potential Cause:
-
Over-alkylation: The initial product, 1-propyl-1H-benzimidazole, can be further alkylated by 1-bromopropane to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for too long at high temperatures.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1-bromopropane. Avoid using a large excess.
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting benzimidazole is consumed to minimize the formation of the dialkylated product.
-
Purification: The dialkylated salt is highly polar and can often be separated from the desired mono-alkylated product by column chromatography or by washing the organic extract with water.
Problem 3: Low or No Yield in Sulfonation Step (Step 2)
Potential Causes:
-
Inactive Sulfonating Agent: Fuming sulfuric acid (oleum) can lose SO₃ content if not stored properly. Chlorosulfonic acid can hydrolyze if exposed to moisture.
-
Reaction Temperature Too Low: Sulfonation of heteroaromatic rings can be sluggish and often requires elevated temperatures to overcome the activation energy.
-
Incorrect Regioselectivity: While sulfonation at C2 is expected, competing sulfonation on the benzene ring can occur, especially under harsh conditions.
Troubleshooting Steps & Solutions:
-
Use Fresh Reagents: Ensure your sulfonating agent is fresh and has been stored under appropriate anhydrous conditions.
-
Control Temperature Carefully: Start the reaction at a low temperature (e.g., 0-10°C) during the addition of the benzimidazole to the sulfonating agent to control the initial exotherm. Then, slowly and carefully raise the temperature. Literature on related sulfonations suggests temperatures can range from room temperature to over 100°C.[6]
-
Choice of Agent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent that can sometimes provide better regioselectivity than oleum. The initial product is a sulfonyl chloride, which must be hydrolyzed to the sulfonic acid.[6][7]
Problem 4: Product Degradation (Charring) during Sulfonation (Step 2)
Observable Issue: The reaction mixture turns dark brown or black, indicating decomposition.
Potential Cause:
-
Excessive Temperature: The reaction is highly exothermic. If the temperature is not controlled during the addition of the substrate to the strong acid, or if the reaction is heated too aggressively, it can lead to charring and decomposition of the organic material.
Troubleshooting Steps & Solutions:
-
Controlled Addition: Add the 1-propyl-1H-benzimidazole to the sulfonating agent slowly, in portions, while vigorously stirring and cooling the reaction vessel in an ice bath.
-
Temperature Monitoring: Use a thermometer to monitor the internal temperature of the reaction and ensure it does not exceed the desired range.
-
Solvent (if applicable): In some cases, using a solvent that is inert to sulfonation (e.g., liquid SO₂) can help to better control the temperature, although this adds complexity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Benzimidazole
Materials:
-
Benzimidazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromopropane (1.1 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-propyl-1H-benzimidazole.
-
Purify the crude product by flash column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| Benzimidazole | 1.0 | Starting material |
| 1-Bromopropane | 1.1 | Alkylating agent |
| K₂CO₃ | 1.5 | Base |
| DMF | - | Solvent |
Protocol 2: Sulfonation of 1-Propyl-1H-benzimidazole
Materials:
-
1-Propyl-1H-benzimidazole
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Ice
-
Diethyl ether
Procedure (USE EXTREME CAUTION: Strong Acid):
-
In a flask equipped with a magnetic stirrer and maintained in an ice-water bath, add fuming sulfuric acid (5-10 eq by volume).
-
Slowly and carefully add 1-propyl-1H-benzimidazole (1.0 eq) in small portions, ensuring the internal temperature does not rise above 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.
-
A precipitate should form. If it does not, it may be necessary to adjust the pH towards neutral with a saturated base solution (e.g., NaOH), but this can be hazardous.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. Recrystallization from hot water may be performed for further purification.[1]
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Sulfonation
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for benzimidazole sulfonation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzimidazole sulfonation?
The sulfonation of benzimidazole is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The electrophile, typically sulfur trioxide (SO₃) or its protonated form (+SO₃H), attacks the electron-rich benzimidazole ring.[3] The reaction proceeds through a carbocation intermediate, known as a sigma complex, which then loses a proton to restore aromaticity and yield the benzimidazole sulfonic acid.[3] Due to the directing effects of the fused ring system, substitution predominantly occurs at the 5-position of the benzimidazole nucleus.[4][5]
Caption: Mechanism of Electrophilic Aromatic Sulfonation on Benzimidazole.
Q2: What are the most common sulfonating agents for this reaction?
The choice of sulfonating agent is critical and depends on the desired reactivity and reaction conditions. The most common agents are:
-
Concentrated Sulfuric Acid (H₂SO₄): A widely used and cost-effective option. It serves as both the reagent and the solvent.[1]
-
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in sulfuric acid.[3] It is more reactive than concentrated sulfuric acid and can often achieve sulfonation under milder temperature conditions or with less reactive substrates.
-
Chlorosulfonic Acid (ClSO₃H): A very powerful sulfonating agent that reacts rapidly.[2][6] However, it generates hydrogen chloride (HCl) gas as a byproduct, which requires appropriate handling and scrubbing.[2]
Q3: Is the sulfonation of benzimidazole a reversible reaction?
Yes, a key characteristic of aromatic sulfonation is its reversibility.[2][3] The reaction is driven forward by using concentrated acid conditions. Conversely, the sulfonic acid group can be removed (desulfonation) by heating the product in dilute aqueous acid.[3][7] This occurs because the excess water shifts the equilibrium back towards the starting materials, a direct application of Le Châtelier's principle.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is consistently low.
Possible Cause A: Incomplete Reaction The sulfonation reaction may require more time or energy to reach completion, especially with substituted or less reactive benzimidazoles.
-
Solution: Monitor the reaction's progress by taking aliquots and analyzing them using a suitable technique like High-Performance Liquid Chromatography (HPLC). The reaction can be considered complete when the starting benzimidazole peak is less than 1%.[1][8] If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments.
Possible Cause B: Suboptimal Work-up and Product Isolation The product is often crashed out of the acidic solution by quenching with water. Improper quenching or washing can lead to significant product loss.
-
Solution: Ensure the reaction mixture is cooled before being slowly and carefully added to a sufficient volume of cold water or an ice/water mixture with vigorous stirring.[1] The product, benzimidazole sulfonic acid, will precipitate. Heat the resulting suspension to 70-80°C and stir for an hour to improve the crystal morphology and ease of filtration.[1][4] Wash the collected filter cake thoroughly with hot water to remove any residual sulfuric acid.[8]
Problem 2: I am getting a significant amount of the wrong isomer (e.g., benzimidazole-4-sulfonic acid).
Cause: High Reaction Temperature Isomer distribution is highly dependent on temperature. Higher temperatures can lead to the formation of undesired isomers, such as the 4-sulfonic acid derivative, which can be difficult to separate from the desired 5-sulfonic acid product.[1][4]
-
Solution 1: Strict Temperature Control: Precise temperature management is the most effective way to improve regioselectivity. A patented method suggests maintaining the temperature between 35-45°C during the addition of the benzimidazole to the acid.[4] After the addition is complete, the mixture is then heated to 55-70°C to drive the reaction to completion.[4]
-
Solution 2: Controlled Reagent Addition: Instead of adding the sulfonating agent to the benzimidazole, add the solid benzimidazole substrate in several small portions to the sulfonating agent while carefully monitoring the internal temperature.[8] This method helps dissipate the heat of dissolution and prevents temperature spikes that can lead to side product formation.
Problem 3: The final product is discolored (e.g., brown or yellow) instead of white.
Cause: Oxidation and Side Reactions Impurities in the starting materials or oxidative side reactions at elevated temperatures can produce colored byproducts that contaminate the final product.
-
Solution: Purification via Recrystallization and Decolorization: The crude product can often be purified by recrystallization. For many benzimidazole sulfonic acids, this can be achieved by dissolving the product in a dilute sodium hydroxide solution, followed by treatment with activated carbon to adsorb colored impurities.[1] After filtering off the carbon, the product is reprecipitated by acidifying the solution.[1] In some cases, a small amount of an oxidizing agent like potassium permanganate may be used during the basic dissolution step to further break down colored impurities.[1]
Experimental Protocols & Data
Protocol: Direct Sulfonation of 2-Phenylbenzimidazole
This protocol is a synthesized example based on established industrial methods for producing 2-phenylbenzimidazole-5-sulfonic acid.[1][8]
Materials:
-
2-Phenylbenzimidazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%, approx. 7.5 eq)
-
Deionized Water
-
HPLC for reaction monitoring
Procedure:
-
Charging the Reactor: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge the concentrated sulfuric acid (150 g, 1.53 mol).
-
Controlled Addition: Begin stirring and maintain the internal temperature of the acid between 40-50°C. Add the 2-phenylbenzimidazole (40 g, 0.206 mol) in 4-5 portions over 30-60 minutes. Ensure the temperature does not exceed 50°C during the addition.[8]
-
Reaction Phase: Once the addition is complete, slowly heat the reaction mixture to 85°C.[1]
-
Monitoring: Hold the reaction at 85°C, taking small aliquots every hour to monitor the disappearance of the 2-phenylbenzimidazole starting material by HPLC. Continue heating until the starting material content is <1%.[1]
-
Quenching and Precipitation: Cool the reaction mixture to below 50°C. In a separate vessel, prepare 300 g of deionized water. Slowly pour the sulfonated liquid into the water with vigorous stirring. A thick white precipitate will form. Safety Note: This is a highly exothermic step.
-
Digestion and Filtration: Heat the resulting slurry to 80°C and stir for 1 hour.[8] Filter the hot suspension to collect the crude product.
-
Washing: Wash the filter cake with 200 g of hot water (80°C), stirring the slurry for another hour before filtering again. This step is crucial for removing trapped sulfuric acid.[1]
-
Drying: Dry the purified filter cake under vacuum at 80-100°C to a constant weight to yield 2-phenylbenzimidazole-5-sulfonic acid.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact |
| Reagent Ratio | 1 eq. Benzimidazole to 7-8 eq. H₂SO₄ | Excess acid acts as a solvent and drives the reaction equilibrium forward.[8][9] |
| Addition Temperature | 35 - 50°C | Minimizes formation of the 4-isomer and prevents thermal runaway.[4][8] |
| Reaction Temperature | 60 - 85°C | Ensures a reasonable reaction rate to drive the sulfonation to completion.[1][4] |
| Reaction Time | 2 - 8 hours (substrate dependent) | Must be determined by monitoring; longer times may be needed for deactivated rings. |
| Work-up Quench | Add acid to water (not vice-versa) | Standard safety procedure to manage the high heat of dilution. |
| Purification Wash | Hot Water (80°C) | Effectively removes residual sulfuric acid without dissolving significant product.[1][8] |
Visualized Troubleshooting Workflow
Caption: Decision tree for troubleshooting common benzimidazole sulfonation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
purification techniques for 1-propyl-1H-benzimidazole-2-sulfonic acid
Welcome to the technical support center for 1-propyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification and handling of this compound. Our protocols are grounded in established chemical principles and validated through practical application.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My final product is a brownish, sticky solid instead of a white crystalline powder. What is causing the discoloration and how can I fix it?
Answer:
Discoloration and a non-crystalline form are typically indicative of residual impurities from the synthesis. The most common culprits are unreacted starting materials, by-products from side reactions, or degradation products. The benzimidazole ring, while aromatic, can be susceptible to oxidation, especially under harsh reaction or work-up conditions, leading to colored impurities.
Troubleshooting Protocol:
-
Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.
-
Dissolve the crude this compound in a minimum amount of boiling deionized water. Sulfonic acids generally have high solubility in water.[1]
-
Add a small amount of activated charcoal (approximately 1-2% w/w of your compound) to the hot solution.
-
Stir the mixture at a near-boiling temperature for 15-30 minutes.
-
Perform a hot filtration through a pre-heated funnel with celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[2]
-
Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of ice-cold water.
-
-
Rationale: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules, while the smaller product molecules remain in solution. The key is to use a minimal amount of charcoal to avoid adsorbing your desired product, which would reduce the yield.
Question 2: I'm struggling with low yields after recrystallization. What are the key factors to optimize?
Answer:
Low recovery from recrystallization is a common issue and can often be attributed to several factors: using an excessive amount of solvent, cooling the solution too rapidly, or incomplete precipitation. For a zwitterionic and highly polar molecule like this compound, solvent selection is critical.
Optimization Strategy:
-
Solvent System Selection:
-
Primary Solvent: Water is an excellent starting point due to the high polarity of the sulfonic acid group.[1] The compound likely exists as a zwitterion, with the sulfonic acid protonating one of the benzimidazole nitrogens, further increasing its aqueous solubility.[3]
-
Anti-Solvent: To improve yield, an anti-solvent in which the product is insoluble can be carefully added to the aqueous solution. Good candidates for anti-solvents include isopropanol, ethanol, or acetone.
-
-
Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of boiling deionized water to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, slowly add an anti-solvent (e.g., isopropanol) dropwise until the solution becomes slightly turbid.
-
Cool the mixture in an ice bath for at least an hour to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the recrystallization solvents.
-
Question 3: My NMR analysis shows a persistent impurity that I suspect is sulfuric acid from the sulfonation reaction. How can I effectively remove it?
Answer:
Sulfuric acid is a common impurity in sulfonic acids prepared via sulfonation reactions.[1][4] Its removal is crucial for obtaining a pure product. Due to its high water solubility, simple washing might not be sufficient.
Removal Protocol:
-
Recrystallization from Concentrated Aqueous Solution: A common and effective method is recrystallization from a concentrated aqueous solution. The solubility of many sulfonic acids decreases in concentrated sulfuric acid, allowing for their selective crystallization. However, a more straightforward approach for this specific molecule is to leverage its amphoteric nature.[1]
-
pH-Controlled Precipitation:
-
Dissolve the crude product in a sufficient amount of deionized water.
-
Carefully add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is neutral (pH ~7). This will convert the sulfonic acid to its sodium salt.
-
If starting materials or non-acidic impurities are present, they can potentially be removed by extraction with an organic solvent at this stage.
-
Slowly re-acidify the aqueous solution with dilute hydrochloric acid. As the pH drops, the zwitterionic this compound will precipitate out of the solution, leaving the highly water-soluble sodium sulfate in the mother liquor.
-
Filter the precipitated product, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.
-
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A: Pure this compound should be a white to off-white crystalline solid. The melting point of sulfonic acids can often be decomposition temperatures. While a specific melting point for this exact compound is not widely published, analogous benzimidazole derivatives often have high melting points, typically above 200°C. It is crucial to compare your results with a certificate of analysis if available or to use techniques like differential scanning calorimetry (DSC) for accurate thermal analysis.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Due to the sulfonic acid group, ion-pair chromatography could also be an effective method.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying any organic impurities. The absence of signals from starting materials or by-products is a strong indicator of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (240.28 g/mol ).[6][7][8]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for the molecular formula C₁₀H₁₂N₂O₃S.
Q3: How should I store this compound to ensure its stability?
A: this compound is a sulfonic acid and should be considered hygroscopic and potentially sensitive to light.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. A desiccator is recommended to protect it from moisture.
-
Stability Concerns: Benzimidazole derivatives can be susceptible to photodegradation.[9][10] Long-term exposure to light and atmospheric moisture should be avoided to prevent degradation and ensure the integrity of your sample.
Q4: Can I use column chromatography for purification?
A: While possible, silica gel column chromatography can be challenging for this compound. The highly polar sulfonic acid group will lead to very strong interactions with the silica gel, potentially causing poor recovery and significant tailing of the product peak.
If chromatography is necessary, consider these alternatives:
-
Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (water/methanol or water/acetonitrile mixtures) would be more suitable.
-
Ion-Exchange Chromatography: Anion-exchange chromatography is a powerful technique for separating and purifying sulfonic acids.[11] The negatively charged sulfonate group will bind to the positively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: N-Alkylation of Benzimidazole-2-sulfonic Acid
Welcome to the technical support center for challenges in the N-alkylation of benzimidazole-2-sulfonic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific chemical transformation. This guide is structured to address the unique challenges posed by the sulfonic acid moiety, moving from foundational questions to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries researchers have before and during the N-alkylation of benzimidazole-2-sulfonic acid.
Question 1: Why is the N-alkylation of benzimidazole-2-sulfonic acid more challenging than that of a standard benzimidazole?
Answer: The primary challenge lies in the physicochemical properties imparted by the sulfonic acid (-SO₃H) group at the C2-position.
-
Acidity and Nucleophilicity: The sulfonic acid proton is highly acidic (pKa << 0) and will be deprotonated by almost any base before the N-H proton (pKa ≈ 12-13). This initial acid-base reaction consumes one equivalent of your base without activating the nitrogen for alkylation. Furthermore, the resulting sulfonate group (-SO₃⁻) is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the ring nitrogens, making them less reactive towards alkylating agents.
-
Solubility Issues: Benzimidazole-2-sulfonic acid and its corresponding salts are highly polar, zwitterionic species. They exhibit excellent solubility in water but are often poorly soluble in common anhydrous aprotic solvents (e.g., THF, Acetonitrile, Dichloromethane) that are ideal for standard N-alkylation reactions. This solubility mismatch between the substrate and the alkylating agent (which is often nonpolar) can prevent the reaction from occurring.[1]
Question 2: How do I choose the right base for this reaction? What about stoichiometry?
Answer: The choice and amount of base are critical. You must use at least two equivalents of base. The first equivalent deprotonates the sulfonic acid, and the second deprotonates the imidazole N-H to generate the nucleophilic benzimidazolide anion.
| Base Type | Example | Suitability & Rationale |
| Strong, Non-Nucleophilic Bases | Sodium Hydride (NaH) | Often preferred. It irreversibly deprotonates the N-H, driving the reaction forward. The reaction generates H₂ gas, which simply evolves from the reaction.[1] |
| Carbonate Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Good, practical choice. These are easier to handle than NaH. Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the anion.[1] |
| Hydroxide Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Use with caution. While effective for deprotonation, they introduce water, which can lead to hydrolysis of sensitive alkylating agents. They are often used in phase-transfer catalysis (PTC) systems to overcome solubility issues.[2] |
Question 3: What is the best solvent system to use?
Answer: This is a significant challenge due to the poor solubility of the starting material.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the most common and effective choices. They possess high polarity, which helps to dissolve the benzimidazole sulfonate salt to a greater extent than other solvents like THF or ACN.
-
Phase-Transfer Catalysis (PTC): For highly insoluble systems or when using hydroxide bases, a biphasic system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective. The catalyst transports the benzimidazolide anion from the aqueous/solid phase into the organic phase where the alkylating agent resides.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures in a "Problem → Probable Cause → Solution" format.
Problem 1: No reaction or very low conversion of starting material.
Logical Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low reaction conversion.
Probable Cause 1: Poor Solubility The benzimidazole-2-sulfonic acid salt formed after the first deprotonation is not sufficiently soluble in the reaction solvent to allow the second deprotonation and subsequent alkylation to occur.
Solution:
-
Change Solvent: Switch from less polar solvents (THF, ACN) to a more powerful polar aprotic solvent like DMF or DMSO .
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly improve solubility.
-
Implement Phase-Transfer Catalysis (PTC): Use a system like K₂CO₃ / TBAB in a solvent mixture to facilitate the reaction between phases.
Probable Cause 2: Insufficient or Inappropriate Base You have used less than two equivalents of base, or the base is not strong enough to deprotonate the N-H group effectively, especially given its reduced nucleophilicity.
Solution:
-
Verify Stoichiometry: Ensure you are using at least 2.2 equivalents of base to account for any moisture and drive the equilibrium.
-
Switch to a Stronger Base: If using K₂CO₃ with limited success, switch to a stronger base like NaH in anhydrous DMF. This will irreversibly form the required anion.[1]
Probable Cause 3: Unreactive Alkylating Agent The alkylating agent (e.g., an alkyl chloride) is not electrophilic enough to react with the poorly nucleophilic benzimidazolide anion.
Solution:
-
Increase Reactivity: Switch to a more reactive alkylating agent. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride .
-
Use an Activated Agent: Consider using an alkyl triflate or tosylate, which are much better leaving groups.
Problem 2: Formation of multiple products or side reactions.
Probable Cause 1: Over-alkylation Excess alkylating agent or harsh conditions can lead to the formation of a quaternary benzimidazolium salt, where the second nitrogen atom is also alkylated.[4]
Solution:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent. A ratio of 1.0 equivalent of benzimidazole to 1.1-1.2 equivalents of alkylating agent is a good starting point.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
Probable Cause 2: N-Alkylation vs. O-Alkylation While less common for the sulfonate group, highly reactive alkylating agents (e.g., methyl triflate) could potentially alkylate one of the sulfonate oxygens.
Solution:
-
Use a "Softer" Alkylating Agent: Stick to alkyl iodides or bromides, which have a higher preference for N-alkylation over O-alkylation in this context.
-
Chelation Control: Using a base with a metal cation that can chelate with the sulfonate group (like Na⁺ or K⁺) can help shield the oxygen atoms, further favoring N-alkylation.
Problem 3: Difficult product purification.
Probable Cause 1: High Polarity and Water Solubility The N-alkylated product retains the highly polar sulfonate group, making it difficult to extract into common organic solvents and challenging to purify via standard silica gel chromatography.
Solution:
-
Acid-Base Workup: After the reaction, carefully neutralize the mixture. If you can protonate the sulfonate to the sulfonic acid, it may precipitate from certain solvent mixtures.
-
Recrystallization: This is often the most effective method. Try to find a solvent system (e.g., ethanol/water, isopropanol/water) from which the product will selectively crystallize upon cooling, leaving impurities behind.
-
Reverse-Phase Chromatography: If chromatography is necessary, use reverse-phase silica (C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients), which is well-suited for polar, water-soluble compounds.
-
Ion-Exchange Chromatography: This technique can be used to separate the anionic product from neutral or cationic impurities.
Part 3: Experimental Protocols & Mechanisms
General Reaction Mechanism
The reaction proceeds in three key steps: initial deprotonation of the most acidic site, secondary deprotonation to form the nucleophile, and the final nucleophilic attack.
Caption: Simplified N-alkylation reaction pathway.
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
This protocol provides a robust starting point for the N-alkylation of benzimidazole-2-sulfonic acid.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add benzimidazole-2-sulfonic acid (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DMF (approx. 0.1-0.2 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. You may observe some gas evolution if the starting material is a hydrate.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the DMF under reduced pressure (high vacuum).
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of hot water or an alcohol/water mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
Technical Support Center: Synthesis & Yield Optimization of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Of course. Here is a technical support guide for improving the yield of 1-propyl-1H-benzimidazole-2-sulfonic acid.
Welcome to the dedicated technical resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of the target compound. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.
I. Overview of Synthetic Strategy
The synthesis of this compound is most effectively and selectively achieved via a two-step process. This pathway is designed to circumvent the common pitfalls of direct sulfonation, such as poor regioselectivity and the formation of hard-to-separate isomeric byproducts.[1][2]
The preferred route involves:
-
Step 1: Formation of the Benzimidazole-2-thiol Intermediate. Condensation of N-propyl-o-phenylenediamine with carbon disulfide to form 1-propyl-1H-benzimidazole-2-thiol. This step selectively installs the functional group precursor at the desired C2 position.
-
Step 2: Oxidation to the Sulfonic Acid. Oxidation of the thiol intermediate to the final sulfonic acid product. This transformation requires a robust oxidizing agent and careful control of reaction conditions.[3]
This strategy provides superior control over the final product's structure compared to direct sulfonation of the 1-propyl-1H-benzimidazole core, which often yields a mixture of isomers.[1]
References
- 1. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 2. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this compound. We will delve into the common side reactions, provide troubleshooting advice in a direct question-and-answer format, and offer detailed protocols grounded in established chemical principles. Our goal is to provide not just a method, but a comprehensive understanding of the reaction dynamics to empower you to optimize your experimental outcomes.
Overall Synthetic Pathway
The preparation of this compound is typically achieved through a robust three-stage process starting from o-phenylenediamine. This route is favored due to the accessibility of the starting materials and the generally reliable transformations involved. Each stage, however, presents unique challenges and potential for side-product formation which must be carefully managed.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise at each stage of the synthesis. The solutions provided are based on established chemical literature and practical laboratory experience.
Stage 1: Synthesis of 2-Mercaptobenzimidazole (Intermediate I)
This foundational step involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base. While generally high-yielding, several factors can impact the efficiency and purity.
Q1: My yield of 2-mercaptobenzimidazole is significantly lower than the 85-90% reported in the literature. What are the likely causes?
A1: Low yields in this step typically stem from three main issues: incomplete reaction, formation of byproducts, or losses during workup and purification.
-
Incomplete Reaction: The cyclization requires sufficient time at reflux (typically 3 hours) to go to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the o-phenylenediamine spot persists, extend the reflux time.
-
Byproduct Formation: A potential byproduct is 2-aminophenylthiourea, which can form if the cyclization is not complete.[1] Ensuring a slight excess of carbon disulfide and adequate heating helps drive the reaction towards the desired benzimidazole.
-
Purification Losses: The product is precipitated by acidifying the reaction mixture with acetic acid.[1] If the pH is too low, the product may become protonated and more soluble. Add the acid slowly with good stirring and cool the mixture thoroughly to ensure complete precipitation before filtration.
Q2: The isolated 2-mercaptobenzimidazole is off-white or colored. How can I improve its purity?
A2: The o-phenylenediamine starting material is susceptible to air oxidation, which can form colored impurities.[2]
-
Decolorization: During the workup, after the initial reflux but before filtration, adding activated charcoal (Norit) to the hot solution can effectively adsorb these colored impurities.[1]
-
Recrystallization: The most effective method for purification is recrystallization from 95% ethanol. This process typically results in glistening white crystals with a sharp melting point (303–304 °C) and excellent purity.[1]
Stage 2: N-Propylation of 2-Mercaptobenzimidazole (Intermediate II)
This stage presents the most significant challenge: achieving selective alkylation on the nitrogen atom (N-propylation) instead of the sulfur atom (S-propylation). The 2-mercaptobenzimidazole tautomer exists in equilibrium between thione and thiol forms, presenting two nucleophilic sites.
Q3: My primary product is the S-propyl isomer (2-(propylthio)-1H-benzimidazole), not the desired N-propyl isomer. How do I control the regioselectivity?
A3: The competition between N- and S-alkylation is a classic example of kinetic versus thermodynamic control. Sulfur, being a soft nucleophile, reacts faster (kinetic control), while nitrogen is a harder nucleophile. To favor N-alkylation (thermodynamic product), you must manipulate the reaction conditions.
-
Mechanism Insight: S-alkylation is often irreversible and proceeds quickly under mild conditions. N-alkylation can be favored by using conditions that allow for equilibration or by modifying the nucleophilicity of the nitrogen atom. Studies have shown that in a two-phase system with a phase-transfer catalyst, S-alkylation is the exclusive product under mild conditions.[3][4][5] Therefore, a homogenous, single-phase reaction is preferable for N-alkylation.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or DMSO. The base will deprotonate both N and S, but the resulting anionic charge distribution and solvent interactions can favor N-alkylation.
-
Temperature: Running the reaction at a higher temperature can favor the formation of the more thermodynamically stable N-propyl isomer.
-
Counter-ion Effects: The choice of base (e.g., KOH vs. NaH) can influence the cation (K+ vs. Na+), which can chelate with the N and S atoms differently, thereby affecting the regioselectivity.
-
Caption: Competing pathways for N- vs. S-propylation.
| Parameter | Favors S-Alkylation (Kinetic) | Favors N-Alkylation (Thermodynamic) | Rationale |
| Temperature | Low (e.g., Room Temp) | High (e.g., 80-100 °C) | Provides energy to overcome the higher activation barrier for N-alkylation and allows for equilibration to the more stable product. |
| Solvent | Two-phase (e.g., water/DCM) | Polar Aprotic (e.g., DMF, DMSO) | Solvates the cation, making the anion more nucleophilic and influencing the N/S charge distribution. |
| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Fully deprotonates the substrate to form the dianion, altering the nucleophilic character. |
| Catalyst | Phase-Transfer Catalyst (PTC) | None | PTCs facilitate the transfer of the thiolate anion into the organic phase, promoting rapid S-alkylation.[3][4] |
Q4: How can I spectroscopically confirm that I have synthesized the correct 1-propyl isomer?
A4: 1H NMR spectroscopy is the most definitive tool.
-
N-Propyl Isomer: You will observe the disappearance of the broad N-H proton signal (typically >12 ppm). You will also see new signals corresponding to the propyl group: a triplet for the N-CH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons, with appropriate integrations.
-
S-Propyl Isomer: You will still observe the broad N-H proton signal, and the chemical shift of the S-CH₂- protons will be different from the N-CH₂- protons.
Stage 3: Oxidation to this compound (Final Product)
The final step is the oxidation of the mercapto group to a sulfonic acid. This must be done carefully to avoid over-oxidation or degradation of the benzimidazole ring.
Q5: My oxidation reaction is sluggish or incomplete, leaving starting material or a disulfide byproduct. How can I drive the reaction to completion?
A5: Incomplete oxidation is a common issue resulting from insufficient oxidizing power or time.
-
Choice of Oxidant: While hydrogen peroxide is common, an improved and milder method utilizes aqueous sodium percarbonate or sodium perborate.[6] These reagents are safer to handle and can provide more controlled oxidation. Stronger oxidants like potassium permanganate can also be used but risk over-oxidation.[7]
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material. The disulfide (dimer) is a common intermediate byproduct of partial oxidation. If the reaction stalls, a small additional charge of the oxidant may be required.
-
Temperature Control: The oxidation is exothermic. Maintain the recommended temperature to ensure a steady reaction rate without promoting decomposition.
Caption: Oxidation pathway and potential side products.
Q6: The final product is dark and appears to be impure. What is the cause and the best purification strategy?
A6: Dark coloration suggests degradation due to overly harsh oxidizing conditions.
-
Preventative Measures: Use a milder oxidant like sodium percarbonate and maintain strict temperature control.[6]
-
Purification Protocol: The sulfonic acid product can be effectively purified by precipitation.
-
After the reaction, cool the mixture.
-
Carefully acidify the solution with an acid like HCl. The sulfonic acid product is typically insoluble in acidic aqueous media.
-
Filter the resulting precipitate and wash thoroughly with cold water to remove any inorganic salts and water-soluble impurities.
-
If color persists, the crude product can be redissolved in a dilute basic solution, treated with activated carbon, filtered, and then re-precipitated with acid.[7]
-
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis.
Protocol 1: Synthesis of 2-Mercaptobenzimidazole
-
Combine o-phenylenediamine (0.3 mole), potassium hydroxide (0.3 mole), and 95% ethanol (300 mL) in a 1-L round-bottom flask equipped with a reflux condenser.
-
With stirring, add carbon disulfide (0.34 mole) to the mixture.
-
Remove from heat and cautiously add activated charcoal (10-12 g). Return to reflux for 10 minutes.
-
Filter the hot mixture through a celite pad to remove the charcoal.
-
Transfer the hot filtrate to a large beaker and add 300 mL of warm water (60-70 °C).
-
Slowly add a solution of acetic acid (25 mL in 50 mL water) with vigorous stirring until the pH is ~6.
-
Cool the mixture in an ice bath for at least 1 hour to complete crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with cold water, and dry.
Protocol 2: N-Propylation of 2-Mercaptobenzimidazole
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (0.11 mole, 60% dispersion in mineral oil) in 150 mL of anhydrous DMF.
-
Slowly add a solution of 2-mercaptobenzimidazole (0.1 mole) in 100 mL of anhydrous DMF. Stir until hydrogen evolution ceases (approx. 1 hour).
-
Add 1-bromopropane (0.1 mole) dropwise to the solution.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Oxidation to this compound
-
Dissolve the crude 1-propyl-2-mercapto-1H-benzimidazole (0.05 mole) in a mixture of water (200 mL) and ethanol (50 mL) containing sodium carbonate (0.15 mole).
-
Cool the solution in an ice bath to 5-10 °C.
-
Slowly add a solution of sodium percarbonate (0.2 mole) in 150 mL of water, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC/HPLC.
-
Once the reaction is complete, filter the solution to remove any insoluble material.
-
Cool the filtrate in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate will form. Allow it to stir in the cold for 1 hour.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
Technical Support Center: 1-propyl-1H-benzimidazole-2-sulfonic acid
Introduction
Welcome to the technical support center for 1-propyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this document synthesizes direct information where available with established principles from analogous, well-studied benzimidazole derivatives, particularly 2-phenylbenzimidazole-5-sulfonic acid (PBSA), to provide a comprehensive troubleshooting resource. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and address stability challenges, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid, the compound is expected to be relatively stable. For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry place, protected from light. Benzimidazole derivatives, as a class, can be sensitive to light, and the sulfonic acid group makes the compound hygroscopic.
Q2: What are the general solubility characteristics of this compound?
The presence of the sulfonic acid group suggests good solubility in water and other polar solvents. The propyl group will contribute some hydrophobic character. It is likely to exist as a zwitterion in neutral aqueous solutions, with the sulfonic acid being deprotonated and one of the benzimidazole nitrogens being protonated[1].
Q3: What are the known chemical incompatibilities?
Based on the functional groups present, this compound should be considered incompatible with:
-
Strong oxidizing agents: These can lead to the degradation of the benzimidazole ring system.
-
Strong bases and acids: While soluble in acidic and basic solutions, extreme pH values can accelerate degradation, a known issue with related benzimidazole sulfonic acids[2].
Troubleshooting Guide: Stability in Experimental Settings
This section addresses specific issues you may encounter during the synthesis, handling, and analysis of this compound.
Q4: My synthesis of this compound is resulting in low yields and multiple impurities. What are the likely causes?
Synthesis of benzimidazole sulfonic acids can be challenging. The common synthetic routes involve the condensation of o-phenylenediamines with other reagents, followed by sulfonation, or building the ring from already sulfonated precursors[3][4].
Potential Causes:
-
Harsh Sulfonation Conditions: Using strong sulfonating agents like oleum or chlorosulfonic acid at elevated temperatures can lead to side reactions, including the formation of disulfonated products or charring of the organic material[4].
-
Incomplete Cyclization: The initial formation of the benzimidazole ring might be incomplete, leaving starting materials or intermediates in the final product. The reaction is often catalyzed by acids[3][5][6].
-
Side Reactions during N-alkylation: If the propyl group is introduced after the formation of the benzimidazole ring, there is a possibility of incomplete reaction or side reactions.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Gradually add the sulfonating agent at a lower temperature to control the reaction's exothermicity.
-
Experiment with milder acid catalysts for the cyclization step, such as p-toluenesulfonic acid[5].
-
-
Purification Strategy:
-
If the product is intended for use in a neutral pH environment, consider precipitating the sulfonic acid from the reaction mixture by adjusting the pH.
-
Recrystallization from a suitable solvent system (e.g., water/alcohol mixtures) can be effective.
-
For high purity, column chromatography may be necessary, though the high polarity of the sulfonic acid can make this challenging.
-
Caption: Synthetic workflow with potential points of failure.
Q5: I am observing a decrease in the purity of my compound in aqueous solution over time. What could be causing this degradation?
Benzimidazole derivatives, particularly in solution, are susceptible to degradation from various environmental factors. While solid forms are generally stable, solutions can be much more sensitive[7][8].
Potential Causes & Mitigation Strategies:
-
Photodegradation: The benzimidazole core is a chromophore that can absorb UV radiation. This can lead to the formation of reactive excited states and subsequent degradation. Studies on the analogous compound PBSA have shown significant photodegradation upon exposure to UV light[2][9].
-
Solution: Prepare solutions fresh whenever possible. If solutions must be stored, use amber glass vials or wrap containers in aluminum foil and store them in the dark.
-
-
pH-Dependent Hydrolysis/Degradation: The stability of benzimidazole sulfonic acids can be highly dependent on the pH of the solution. For PBSA, degradation is accelerated in both acidic (pH 4) and alkaline (pH 12) conditions[2].
-
Solution: For storage, maintain the solution at a neutral pH (around 7) using a suitable buffer system. If your experiment requires acidic or basic conditions, be aware of the potential for accelerated degradation and include appropriate controls.
-
-
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing species can promote the degradation of the benzimidazole ring. This can be exacerbated by exposure to light, which can generate reactive oxygen species[2][10].
-
Solution: For long-term storage of stock solutions, consider using solvents that have been degassed by sparging with nitrogen or argon.
-
Table 1: Stability of Analogous Compound (PBSA) Under Various Conditions
| Condition | Observation | Implication for Your Compound | Reference |
| UV Irradiation | Significant degradation observed in aqueous solution. | High risk of photodegradation. Protect solutions from light. | [2] |
| Acidic pH (pH 4) | Accelerated degradation compared to neutral pH. | Avoid prolonged storage in acidic buffers. | [2] |
| Alkaline pH (pH 12) | Most rapid degradation observed. | High instability in strong base. Use freshly prepared solutions. | [2] |
| Temperature up to 50°C (Solid) | Generally stable. | The solid form is thermally stable under moderate conditions. | [7] |
| Presence of H₂O₂ | Significantly accelerates photodegradation. | Avoid contact with oxidizing agents. | [2] |
Q6: My analytical results (e.g., HPLC, LC-MS) show new peaks appearing after storing my compound in solution. What are the likely degradation products?
While the exact degradation pathway for this compound has not been published, we can infer likely pathways from studies on PBSA[9]. The primary degradation mechanisms are likely to be desulfonation and oxidation of the benzimidazole ring.
Potential Degradation Pathways:
-
Desulfonation: Cleavage of the C-S bond, resulting in the loss of the sulfonic acid group to form 1-propyl-1H-benzimidazole. This is a common pathway for aryl sulfonic acids.
-
Hydroxylation: Addition of hydroxyl groups to the benzimidazole or benzene ring, often initiated by reactive oxygen species.
-
Benzimidazole Ring Cleavage: More severe degradation can lead to the opening of the imidazole ring, resulting in smaller, more polar fragments.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in your specific experimental buffer.
Objective: To determine the rate of degradation of the compound under specific conditions (e.g., buffer, temperature, light exposure).
Materials:
-
This compound
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Amber and clear glass vials
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the stock solution into several amber and clear vials.
-
Establish Time-Zero (T=0): Immediately analyze one of the freshly prepared samples by HPLC to get the initial peak area and purity. This will serve as your T=0 reference.
-
Incubate Samples:
-
Light Exposure: Store a set of clear vials on a lab bench exposed to ambient light.
-
Dark Control: Store a set of amber vials in a drawer or wrapped in foil.
-
Temperature Stress: Place another set of amber vials in an incubator at an elevated temperature (e.g., 40°C).
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove one vial from each condition and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
Plot the percentage of the parent compound remaining versus time for each condition to visualize the degradation kinetics.
-
This structured approach will provide you with empirical data on the stability of this compound under your specific experimental conditions, allowing for more robust and reliable results.
References
- 1. ias.ac.in [ias.ac.in]
- 2. proakademia.eu [proakademia.eu]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scale-Up Challenges in 1-Propyl-1H-benzimidazole-2-sulfonic Acid Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-propyl-1H-benzimidazole-2-sulfonic acid. As a key intermediate in various research and development areas, including potential applications as UV filters and pharmaceutical building blocks, a robust and scalable synthetic process is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered when transitioning from lab-scale to pilot or production-scale manufacturing.
Synthetic Pathway Overview
The most common and scalable approach to synthesizing benzimidazole-2-sulfonic acids involves the oxidation of a corresponding 2-mercaptobenzimidazole (also known as a benzimidazole-2-thione).[3] For the target molecule, this compound, a two-step sequence starting from the commercially available 2-mercaptobenzimidazole is generally the most efficient route. This involves an initial N-alkylation followed by oxidation.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Category: N-Alkylation Reaction
Q: My N-propylation reaction is sluggish or incomplete, even after extended reaction times. What are the common causes?
A: Incomplete conversion is a frequent issue when scaling up. Consider these factors:
-
Base Strength & Stoichiometry: The benzimidazole-thione nitrogen is weakly acidic. A sufficiently strong base is required for deprotonation to facilitate alkylation. While carbonates (K₂CO₃) can work, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an appropriate solvent are often more effective. Ensure at least one full equivalent of base is used.
-
Solvent Choice: The solvent must be able to dissolve both the benzimidazole salt and the propyl halide. Polar aprotic solvents like DMF or DMSO are excellent but can be difficult to remove on a large scale. Alcohols like ethanol are often a good compromise.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products. An optimal temperature, typically between 50-80°C, should be determined through optimization studies.
-
Propyl Halide Reactivity: The reactivity order is Propyl Iodide > Propyl Bromide > Propyl Chloride. While more expensive, 1-iodopropane will react fastest. 1-Bromopropane is often the most cost-effective choice for scale-up.
Q: I am observing a significant amount of an impurity that I suspect is the S-propylated isomer. How can I improve N-selectivity?
A: This is a classic challenge due to the thione-thiol tautomerism of the starting material. The sulfur atom can also act as a nucleophile. To favor N-alkylation:
-
Mechanism Insight: In polar protic solvents (like ethanol), the thiol form can be stabilized, increasing the risk of S-alkylation. In polar aprotic solvents (like DMF), the thione form is favored, which promotes N-alkylation.
-
Controlled Conditions: Adding the propyl halide slowly to the pre-formed salt of the 2-mercaptobenzimidazole at a controlled temperature can improve selectivity. This keeps the concentration of the alkylating agent low, favoring reaction at the more nucleophilic nitrogen anion.
Category: Oxidation Reaction
Q: During my first scale-up attempt, the oxidation with potassium permanganate (KMnO₄) produced a thick, unmanageable slurry of manganese dioxide (MnO₂). What is a better alternative?
A: This is a well-documented scale-up problem. Removing large quantities of finely divided MnO₂ via filtration is extremely challenging and time-consuming.[3]
-
Recommended Oxidant: An improved and highly recommended method for large-scale preparations is the use of aqueous sodium percarbonate (2Na₂CO₃·3H₂O₂).[3] It is an inexpensive, safe, and solid source of hydrogen peroxide. The reaction is facile, and the byproducts (sodium carbonate and water) are easily handled.
-
Alternative Oxidant: 30% hydrogen peroxide in an aqueous base is also a viable option, though it requires careful control of the addition rate and temperature due to its high concentration and potential for rapid decomposition.[3]
Q: The oxidation reaction is highly exothermic, and I'm concerned about a runaway reaction. How can I manage the thermal risk?
A: Excellent thermal management is critical for safety and product quality.
-
Controlled Reagent Addition: The oxidant must be added slowly and incrementally to the reaction mixture. For solids like sodium percarbonate, this can be done in portions. For liquids like H₂O₂, a controlled-rate addition pump is essential.
-
Efficient Cooling: The reactor must have an efficient cooling jacket and overhead condenser. The batch temperature should be monitored continuously with a probe, and the addition rate should be tied to the ability of the cooling system to maintain the target temperature (e.g., not exceeding 25-30°C).
-
Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat of reaction, but this comes at the cost of reactor volume and solvent usage.
Category: Product Isolation & Purification
Q: My product, the sulfonic acid, is highly water-soluble, and I cannot extract it with common organic solvents. How should I isolate it?
A: This is expected behavior for sulfonic acids. Standard liquid-liquid extraction is generally not feasible. The primary method for isolation is precipitation.
-
Isoelectric Point Precipitation: this compound is zwitterionic. It has a basic benzimidazole nitrogen and an acidic sulfonic acid group. There will be a specific pH, its isoelectric point, where its net charge is zero and its aqueous solubility is at a minimum. After the reaction, carefully acidify the aqueous solution with an acid like HCl. The product should precipitate out of solution.[4] Monitor the pH carefully; over-acidification can sometimes increase solubility again.
-
Salt Formation: An alternative is to precipitate the product as an insoluble salt. For example, forming salts with specific arylmethylisothiuronium reagents can yield crystalline products that are easily filtered.[5] The free sulfonic acid can then be regenerated from this salt.[5]
Q: My isolated product is a crude solid contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How can I achieve high purity?
A: Removing inorganic salts from highly polar organic molecules is a significant purification challenge.[6][7]
-
Recrystallization: This is the most viable method for large-scale purification. The key is finding a suitable solvent system. Often, a mixture of a polar solvent in which the product is soluble at high temperatures (like water or ethanol) and a less polar co-solvent in which it is insoluble (like isopropanol or acetonitrile) is effective. The inorganic salts will ideally remain in the mother liquor.
-
Aqueous Washing/Trituration: If the product has some solubility in an organic solvent (e.g., hot ethanol), you can dissolve the crude material in a minimum amount of the hot solvent and filter off the insoluble inorganic salts. Alternatively, washing the crude solid with a solvent in which the salts are insoluble (like cold acetonitrile) may work.
-
Specialized Chromatography: While standard silica gel is ineffective, ion-exchange chromatography or reverse-phase chromatography (C18) can be used, though they are more expensive and complex to scale.[6][7]
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for this process on a large scale? A: The two primary hazards are the alkylation and oxidation steps.
-
Alkylation: Propyl halides are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction may be exothermic, requiring temperature control.
-
Oxidation: The use of strong oxidizers like hydrogen peroxide or sodium percarbonate presents a significant thermal hazard. Strict control over addition rates and reactor temperature is non-negotiable to prevent runaway reactions. Ensure the reactor is free of any incompatible materials that could catalyze the violent decomposition of the oxidant.
Q: How can I reliably analyze the purity of my final product? A: A combination of methods is recommended:
-
HPLC: High-Performance Liquid Chromatography is the best method for determining purity. A reverse-phase C18 column with a buffered aqueous/acetonitrile mobile phase is a good starting point. This will separate the main product from unreacted starting materials and organic byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis (CHN/S): To confirm the elemental composition, which is a good indicator of the absence of inorganic impurities.
Q: I've noticed batch-to-batch variability in the crystal form and solubility of my final product. What could be the cause? A: This strongly suggests polymorphism or the formation of different hydrated forms (solvates). The final crystal structure can be highly dependent on the exact conditions of precipitation and crystallization (e.g., pH, temperature, cooling rate, solvent system). It has been shown that even a similar compound, 2-phenyl-benzimidazole-5-sulfonic acid, crystallizes in different forms depending on the number of lattice water molecules, which in turn affects its properties.[8] It is crucial to define and control the crystallization process rigorously to ensure consistent product quality.
Key Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-1H-benzimidazole-2-thiol
-
Setup: Charge a reactor with 2-mercaptobenzimidazole (1.0 eq) and ethanol (5-10 volumes). Begin stirring.
-
Base Addition: Add sodium hydroxide (1.05 eq) as a 50% aqueous solution, maintaining the temperature below 30°C. Stir for 1 hour until a clear solution of the sodium salt is formed.
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise over 1-2 hours, allowing the temperature to rise to 50-60°C.
-
Reaction Monitoring: Maintain the temperature at 60°C and monitor the reaction by TLC or HPLC until the starting material is consumed (<1%).
-
Work-up: Cool the reaction to room temperature. Add water (5 volumes) to precipitate the product. Stir for 1 hour.
-
Isolation: Filter the solid product, wash the cake with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Oxidation to this compound
This protocol is adapted from the highly scalable method described by Hinkley et al. for similar compounds.[3]
-
Setup: Charge a reactor equipped with efficient cooling and an overhead stirrer with water (15-20 volumes).
-
Reagent Addition: Add sodium percarbonate (approx. 3.5 eq) to the water and stir to dissolve.
-
Substrate Addition: Add the 1-propyl-1H-benzimidazole-2-thiol (1.0 eq) from Protocol 1 in portions over 1-2 hours. The reaction is exothermic; maintain the internal temperature below 30°C throughout the addition.
-
Reaction: Stir the mixture at ambient temperature for 12-18 hours. Monitor by HPLC for the disappearance of the starting material.
-
Work-up & Isolation:
-
Filter the reaction mixture to remove any insoluble matter.
-
Cool the clear filtrate to 0-5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 1-2. A white precipitate of the product will form.
-
Stir the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
-
Filtration & Drying: Filter the solid product. Wash the cake thoroughly with cold deionized water to remove salts. Dry the product in a vacuum oven at 60-70°C.
Data & Visualization
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Pros | Cons on Scale-Up |
| KMnO₄ | Inexpensive, powerful oxidant. | Forms large volumes of fine MnO₂ sludge, making filtration very difficult.[3] |
| H₂O₂ (30%) | Clean byproduct (water). | Highly concentrated; requires very careful thermal management; potential for violent decomposition. |
| Sodium Percarbonate | Solid, easy to handle; safe; byproducts are soluble and easy to remove.[3] | Requires slightly longer reaction times; higher molecular weight means larger mass is needed. |
Diagram: Purification Workflow
References
- 1. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KiloMentor: Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [kilomentor.blogspot.com]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Characterization of 1-propyl-1H-benzimidazole-2-sulfonic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-propyl-1H-benzimidazole-2-sulfonic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to equip you with the necessary information to navigate potential experimental hurdles and ensure the integrity of your results.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Its structure, combining a benzimidazole core, a propyl chain, and a sulfonic acid group, presents a unique set of physicochemical properties. Accurate characterization is paramount for its application, and this guide will focus on the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in purifying this compound?
A1: Sulfonic acids are strong acids and tend to be highly polar and water-soluble, which can make them difficult to purify using standard organic solvent-based chromatography.[1] Common impurities may include residual starting materials, byproducts from sulfonation (such as sulfones), and inorganic salts. Purification can often be achieved through recrystallization from aqueous solutions, sometimes with the addition of a co-solvent.[1] Ion-exchange chromatography is another powerful technique for purifying sulfonic acids.[2]
Q2: What is the expected appearance and stability of the purified compound?
A2: this compound is expected to be a solid at room temperature. Benzimidazole sulfonic acids can be hygroscopic and may form hydrates.[3] It is advisable to store the compound in a desiccator to prevent water absorption, which could affect analytical results.
Q3: Which NMR solvents are suitable for this compound?
A3: Due to the polar nature of the sulfonic acid group, the compound's solubility in common non-polar NMR solvents like chloroform-d (CDCl₃) may be limited. Deuterated polar aprotic solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or polar protic solvents like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are generally good choices. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.[4]
Q4: Will the sulfonic acid proton be visible in the ¹H NMR spectrum?
A4: The observation of the sulfonic acid proton (-SO₃H) is highly dependent on the solvent and the presence of water. In anhydrous DMSO-d₆, it may be observed as a broad singlet. In protic solvents like D₂O or CD₃OD, it will readily exchange with deuterium and will likely not be observed.[4]
Q5: What are the key considerations for mass spectrometry analysis of this compound?
A5: Sulfonic acids are non-volatile, making them unsuitable for techniques like electron ionization (EI) mass spectrometry.[5] Electrospray ionization (ESI) is the preferred method, typically in negative ion mode, which will detect the deprotonated molecule [M-H]⁻.[5][6] The presence of salts in the sample can suppress the ESI signal, so proper purification is crucial.[6]
Troubleshooting Characterization Issues
This section provides a structured approach to troubleshooting common problems encountered during the characterization of this compound.
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Broad Peaks | - Inappropriate NMR solvent. - Sample concentration is too high. - Presence of paramagnetic impurities. - Sample is not homogenous. | - Switch to a more polar deuterated solvent (e.g., DMSO-d₆, D₂O).[4] - Dilute the sample.[7] - Purify the sample to remove metal contaminants. - Ensure the sample is fully dissolved; gentle heating or sonication may help. |
| Unexpected Chemical Shifts | - Incorrect solvent reference. - pH effects in solution. - Tautomerism of the benzimidazole ring.[8] | - Recalibrate the spectrum to the residual solvent peak. - Be aware that the protonation state can alter chemical shifts; consider buffering the sample if pH control is critical. - Understand that fast proton exchange can lead to averaged signals for the benzimidazole ring protons.[8] |
| Missing -SO₃H Proton Peak | - Proton exchange with the solvent.[4] | - This is expected in protic solvents like D₂O or CD₃OD. - To observe the peak, use an aprotic solvent like anhydrous DMSO-d₆. |
| Overlapping Aromatic Signals | - The four protons on the benzene ring may have similar chemical environments. | - Use a higher field NMR spectrometer for better signal dispersion. - Consider 2D NMR techniques like COSY or HSQC for unambiguous assignment. |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal in ESI-MS | - The compound is not ionizing efficiently. - Ion suppression due to sample contaminants (e.g., salts).[6] - Incorrect ionization mode. | - Ensure the analysis is performed in negative ion mode to detect [M-H]⁻.[5] - Purify the sample to remove non-volatile salts.[6] Consider desalting with a C18 cartridge.[2] - Optimize ESI source parameters (e.g., capillary voltage, cone voltage). |
| Complex or Unidentifiable Spectrum | - In-source fragmentation. - Presence of adducts (e.g., with sodium [M-H+Na]⁻).[5] - Multiple charged species for polysulfonated impurities.[5] | - Reduce the cone/fragmentor voltage to minimize in-source fragmentation. - The presence of sodium adducts is common; ensure the mobile phase is free of sodium salts if this is problematic. - Analyze the isotopic pattern to confirm the presence of sulfur. |
| Inconsistent Results | - Sample degradation in the ion source. - Contamination of the mass spectrometer.[3] | - Ensure the ion source is clean. - Check for sample stability under the analytical conditions. |
Elemental Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Agreement with Calculated Values | - Presence of impurities (e.g., residual solvents, salts). - The compound is hygroscopic and has absorbed water. - Incomplete combustion. | - Ensure the sample is thoroughly purified and dried under high vacuum. - Dry the sample extensively before analysis, possibly at an elevated temperature if the compound is stable. - Consult with the analytical service provider about combustion conditions for organosulfur compounds. |
| Low Sulfur Value | - Incomplete oxidation of sulfur to SO₂ during combustion. | - Ensure the combustion conditions are optimized for sulfur-containing compounds. Additives like vanadium pentoxide may be necessary. |
Expected Analytical Data
While experimental data for this compound is not widely published, the following tables provide estimated values based on the analysis of its constituent parts and related compounds.
Expected NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.2 - 7.8 | Multiplet | The exact shifts will depend on the substitution pattern.[9] |
| N-CH₂ (2H) | ~4.2 | Triplet | |
| CH₂ (2H) | ~1.8 | Sextet | |
| CH₃ (3H) | ~0.9 | Triplet | |
| SO₃H (1H) | >10 (broad) | Singlet | May not be observed or may be very broad. |
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=N (C2) | 140 - 150 | |
| Aromatic (C4-C7a) | 110 - 140 | Multiple signals expected.[10] |
| N-CH₂ | ~45 | |
| CH₂ | ~22 | |
| CH₃ | ~11 |
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Ion |
| ESI-MS | Negative | 239.05 | [M-H]⁻ |
| HRMS (ESI) | Negative | 239.0545 | [M-H]⁻ (Calculated for C₁₀H₁₁N₂O₃S⁻) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of purified and dried this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.[7]
-
Acquire the NMR spectrum.
Protocol 2: Sample Preparation for ESI-MS
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
Visualizing Troubleshooting Workflows
NMR Troubleshooting Workflow
Caption: Troubleshooting workflow for common NMR spectroscopy issues.
Mass Spectrometry Troubleshooting Workflow
Caption: Troubleshooting workflow for common ESI-MS issues.
References
- 1. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ias.ac.in [ias.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. scispace.com [scispace.com]
- 7. ias.ac.in [ias.ac.in]
- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 1-Propyl-1H-benzimidazole-2-sulfonic Acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis and purification of 1-propyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. We will provide in-depth, field-proven insights and troubleshooting strategies to help you identify, mitigate, and remove critical impurities, ensuring the integrity of your final product.
Section 1: Understanding the Synthetic Pathway and Key Impurities
The successful purification of any compound begins with a thorough understanding of its synthetic route and the potential side-products or unreacted materials that may arise. A common and effective method for synthesizing this compound involves a two-step process:
-
Oxidative Cyclization/Sulfonation: Formation of the 1H-benzimidazole-2-sulfonic acid core. A robust method involves the oxidation of 1H-benzimidazole-2-thiol, which directly places the sulfonic acid group at the desired C2 position.[1]
-
N-Alkylation: Introduction of the propyl group onto the N1 position of the benzimidazole ring using an alkylating agent like 1-bromopropane.
This pathway, while generally efficient, can introduce several predictable impurities that must be addressed.
Logical Workflow of Synthesis
Below is a diagram outlining the typical synthetic workflow.
Caption: High-level overview of the two-step synthesis of the target compound.
Common Impurities and Their Origins
The purity of the final product is contingent on the efficiency of each reaction step and the subsequent work-up. Below is a summary of the most common impurities encountered.
| Impurity Name | Source / Cause | Potential Impact on Downstream Applications |
| 1H-Benzimidazole-2-thiol | Incomplete oxidation in Step 1. | Can interfere with biological assays; may have its own pharmacological activity. |
| 1H-Benzimidazole-2-sulfonic Acid | Incomplete N-alkylation in Step 2. | Significantly alters polarity; can affect formulation and solubility. |
| Inorganic Salts (e.g., KBr, Na₂SO₄) | Byproducts from the base used in alkylation (e.g., K₂CO₃) and drying agents. | Can affect accurate weighing, catalyst performance, and introduce ionic interference. |
| Oxidative Byproducts | Over-oxidation or side reactions during Step 1, leading to ring-opened species or other colored impurities. | Can cause discoloration of the final product and introduce unknown reactive species. |
| Residual Solvents | Incomplete removal of reaction or purification solvents (e.g., DMF, Acetonitrile, Ethanol). | Can be toxic; may interfere with analytical characterization (e.g., NMR). |
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My final product is contaminated with a significant amount of unreacted 1H-benzimidazole-2-sulfonic acid. How can I improve the alkylation and purify my product?
Expert Analysis: This is the most common impurity and arises from an incomplete N-alkylation reaction. The starting material, 1H-benzimidazole-2-sulfonic acid, exists as a zwitterion, making it highly polar and less soluble in many organic solvents compared to the N-propylated product.[2] This difference in polarity is the key to both driving the reaction and purification.
Troubleshooting & Solutions:
-
Reaction Optimization:
-
Choice of Base and Solvent: Use a strong-enough base to deprotonate the imidazole nitrogen, making it a more effective nucleophile. A combination like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is effective. Ensure the base is finely powdered and dry.
-
Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents of 1-bromopropane) to drive the reaction to completion.
-
Temperature: Gently heating the reaction (e.g., 50-60 °C) can increase the rate, but avoid excessive temperatures that could cause degradation. Monitor the reaction progress by TLC or HPLC.
-
-
Purification Protocol: Recrystallization
-
Rationale: The significant polarity difference between the zwitterionic starting material and the N-alkylated product allows for efficient separation by recrystallization.
-
Solvent Selection: A polar solvent like ethanol or an ethanol/water mixture is ideal. The target product should be soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains in the mother liquor.
-
See Section 3 for a detailed protocol.
-
Q2: The isolated product is off-white or has a distinct yellow/brown color. What causes this, and how can it be removed?
Expert Analysis: Discoloration is typically caused by trace amounts of highly conjugated, colored byproducts. These can form from minor oxidative side-reactions during the synthesis of the benzimidazole core or degradation of starting materials.[3]
Troubleshooting & Solutions:
-
Prevention: Ensure high-purity starting materials. When performing the oxidation of 1H-benzimidazole-2-thiol, maintain careful temperature control and avoid a large excess of the oxidizing agent to minimize side reactions.
-
Purification Protocol: Activated Carbon Treatment
-
Rationale: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color. It is a highly effective method for decolorizing solutions.
-
Procedure: The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is briefly heated, and then filtered hot to remove the carbon and the adsorbed impurities. The purified product is then recovered by crystallization.
-
See Section 3 for a detailed protocol.
-
Q3: My NMR spectrum shows broad peaks, and the elemental analysis is off, suggesting the presence of inorganic salts. How do I remove them?
Expert Analysis: Inorganic salts (e.g., NaBr, KBr, Na₂SO₄) are non-volatile and non-soluble in many organic solvents used for NMR. Their presence indicates that the work-up procedure was insufficient to remove them.
Troubleshooting & Solutions:
-
Modified Work-up:
-
After the reaction, if your product is soluble in an organic solvent like ethyl acetate, perform a liquid-liquid extraction. Wash the organic layer several times with water to remove the water-soluble inorganic salts.
-
If the product is isolated by filtration, ensure a thorough wash of the filter cake with cold deionized water to dissolve and remove residual salts. The product itself, being a sulfonic acid, has some water solubility, so use minimal amounts of cold water.
-
-
Purification by Recrystallization:
-
Recrystallization, as described in Q1, is also effective for removing inorganic salts, as they will remain in the polar mother liquor.
-
Q4: How can I reliably assess the purity of my final product and identify unknown contaminants?
Expert Analysis: A multi-technique approach is essential for robust purity assessment. No single method provides a complete picture.
Recommended Analytical Workflow:
| Analytical Technique | Purpose & Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Primary Purity Assessment. Use a reverse-phase C18 column. A gradient elution with a mobile phase of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a good starting point. UV detection around 280-290 nm is typically effective for the benzimidazole core.[4][5] |
| ¹H NMR Spectroscopy | Structural Confirmation & Impurity ID. Confirm the presence of the propyl group (triplet/sextet/triplet pattern) and the disappearance of the N-H proton from the starting material (often a broad singlet >12 ppm). Check for the absence of signals from 1H-benzimidazole-2-thiol. |
| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation. Provides the molecular ion peak for the target compound (C₁₀H₁₂N₂O₃S, MW: 240.28) and helps identify the mass of unknown impurities, aiding in their structural elucidation.[6] |
| Thermogravimetric Analysis (TGA) | Quantification of Residual Solvents/Water. Determines the percentage of mass loss upon heating, which corresponds to volatile components like water or trapped solvents. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key purification techniques discussed.
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 5-10 mL per gram of crude product).
-
Heating: Heat the mixture on a hot plate with stirring until it reaches a gentle boil and all the solid has dissolved. If some solid remains, add more solvent dropwise until a clear solution is obtained.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., ethanol, water) in an Erlenmeyer flask, as you would for recrystallization.
-
Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-2% of the solute weight).
-
Heating: Heat the mixture to a boil for 5-10 minutes. Caution: Add the carbon before boiling to avoid violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad in a pre-heated funnel to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization and Isolation: Collect the hot, clear filtrate and proceed with the recrystallization protocol (Steps 3-7 from Protocol 1).
Section 4: Visual Relationship Guide
This diagram illustrates the logical connection between the type of impurity observed and the recommended purification strategy.
Caption: Logical guide for selecting a purification method based on the impurity type.
References
- 1. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 6. This compound 95% | CAS: 300707-15-7 | AChemBlock [achemblock.com]
Validation & Comparative
A Comparative Guide to 1-propyl-1H-benzimidazole-2-sulfonic Acid and Other Benzimidazole Derivatives for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This bicyclic heterocyclic compound, formed by the fusion of benzene and imidazole rings, serves as a privileged structure in the design of numerous clinically significant drugs.[2][3] Its structural similarity to natural purine nucleotides allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][4] This guide provides a comparative analysis of 1-propyl-1H-benzimidazole-2-sulfonic acid and other key benzimidazole derivatives, offering insights into their structure-activity relationships, physicochemical properties, and performance in various biological assays.
The Significance of Substitution: A Physicochemical Perspective
The therapeutic efficacy and pharmacological profile of benzimidazole derivatives are profoundly influenced by the nature and position of substituents on the benzimidazole core.[5][6] The introduction of different functional groups alters key physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for biological targets.[7]
For instance, the introduction of a propyl group at the N1 position of the benzimidazole ring, as seen in our subject compound, this compound, generally increases lipophilicity compared to the unsubstituted parent benzimidazole.[8] This modification can enhance membrane permeability and oral bioavailability. Conversely, the sulfonic acid group at the C2 position introduces a strongly acidic and polar moiety, which is expected to increase water solubility.[9][10] This juxtaposition of a lipophilic alkyl chain and a polar sulfonic acid group creates a molecule with unique solubility and distribution characteristics that can be advantageous for specific therapeutic applications.
Below is a comparative table of physicochemical properties for representative benzimidazole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C10H12N2O3S | 240.28 | ~0.3 |
| 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | 198.20 | ~0.3 |
| Omeprazole | C17H19N3O3S | 345.42 | 2.23 |
| Albendazole | C12H15N3O2S | 265.33 | 2.54 |
| Mebendazole | C16H13N3O3 | 295.29 | 2.84 |
Note: Predicted logP values are estimations and can vary based on the algorithm used.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of different classes of benzimidazole derivatives in key therapeutic areas, supported by experimental data from the literature. While specific data for this compound is limited, we can infer its potential based on the activities of structurally related compounds.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][11] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects.[12]
Several studies have reported the COX inhibitory activity of various benzimidazole derivatives, with some exhibiting impressive potency and selectivity for COX-2.[3][5] For example, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles showed potent COX-2 inhibition with IC50 values in the range of 0.06-0.81 µM.[3][5] Another study on benzimidazole-thiazole hybrids reported IC50 values for COX-2 inhibition as low as 0.045 µM.[3]
Table of COX-2 Inhibition Data for Representative Benzimidazole Derivatives:
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Reference |
| Oxadiazole-substituted benzimidazoles | Compound 5h | 0.06 | [3][5] |
| Oxadiazole-substituted benzimidazoles | Compound 5j | 0.81 | [3][5] |
| Benzimidazole-thiazole hybrid | Compound 15b | 0.045 | [3] |
| Benzimidazole–biphenyl derivative | Compound 7o | 16.55 | [2] |
| Pyrazole-thiourea-benzimidazole hybrid | PYZ10 | 0.0000283 | [13] |
This protocol outlines a common method for assessing the COX-2 inhibitory activity of test compounds.
Workflow for In Vitro COX-2 Inhibition Assay
Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions.
-
Reconstitute the human recombinant COX-2 enzyme in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a negative control (vehicle).
-
Add the COX probe and cofactor to all wells.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in a kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity, targeting various bacteria and fungi.[14][15] The mechanism of action often involves the disruption of key cellular processes in microorganisms.[4]
Numerous studies have reported the minimum inhibitory concentration (MIC) values of benzimidazole derivatives against a range of pathogens. For instance, some novel 1,2-disubstituted benzimidazoles have shown excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 62.5 µg/ml, which is better than the standard drug ciprofloxacin in some cases.[1] Other studies have highlighted the potent antifungal activity of certain benzimidazole derivatives.[15]
The presence of a sulfonic acid group in the target compound may influence its antimicrobial profile. While sulfonic acids are not typically associated with direct antimicrobial action, their ability to increase water solubility could enhance the bioavailability of the compound in aqueous environments, potentially improving its efficacy.
Table of Antimicrobial Activity (MIC in µg/mL) for Representative Benzimidazole Derivatives:
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | Reference |
| 1,2-disubstituted benzimidazoles | III4 | 62.5 | 62.5 | - | [1] |
| 1,2-disubstituted benzimidazoles | III5 | 125 | 125 | - | [1] |
| 1,2-disubstituted benzimidazoles | III10 | 62.5 | 125 | - | [1] |
| Substituted benzimidazoles | Compound 7 | - | - | 25-100 | [16] |
| Substituted benzimidazoles | Compound 8 | - | - | 25-100 | [16] |
| Substituted benzimidazoles | Compound 11 | - | - | 25-100 | [16] |
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity
The benzimidazole scaffold is also a promising framework for the development of anticancer agents.[4][17] Several benzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[16][17][18] The mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.[4]
For example, certain imidazo[1,5-a]pyridine-benzimidazole hybrids have shown GI50 values in the sub-micromolar range against a panel of 60 human cancer cell lines.[4] Other studies have reported IC50 values in the low micromolar range for benzimidazole derivatives against lung, breast, and liver cancer cell lines.[16][18][19]
The structural features of this compound, particularly the presence of the sulfonic acid group, might influence its anticancer potential. While not a common feature in many reported anticancer benzimidazoles, the increased polarity could affect cell permeability and interaction with specific cellular targets. Further investigation is required to elucidate its specific activity in this area.
Table of Cytotoxicity Data (IC50 in µM) for Representative Benzimidazole Derivatives:
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Compound 5l | 60 cell lines | 0.43 - 7.73 | [4] |
| Substituted quinolinyl-benzimidazole | Compound 12n | A549 (Lung) | 7.3 | [4] |
| Substituted quinolinyl-benzimidazole | Compound 12n | MCF-7 (Breast) | 6.1 | [4] |
| Substituted benzimidazole | Compound 12 | A549 (Lung) | 3.98 µg/ml | [16] |
| Substituted benzimidazole | se-182 | A549 (Lung) | 15.80 | [18] |
| Substituted benzimidazole | se-182 | HepG2 (Liver) | 15.58 | [18] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by its derivatives underscore the profound impact of chemical substitution on pharmacological performance. While this compound represents an interesting chemical entity with a unique combination of lipophilic and hydrophilic features, a lack of specific biological data necessitates further investigation to fully characterize its therapeutic potential.
This guide has provided a comparative framework, supported by experimental data for a range of benzimidazole derivatives, to aid researchers in understanding the structure-activity relationships that govern their anti-inflammatory, antimicrobial, and anticancer properties. The detailed experimental protocols offer a practical resource for the evaluation of new benzimidazole-based compounds. Future research should focus on the synthesis and comprehensive biological evaluation of novel derivatives, including those with sulfonic acid substitutions, to expand the therapeutic arsenal based on this remarkable heterocyclic core.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]
- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nveo.org [nveo.org]
- 18. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 19. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
A Comparative Investigation into the Bioactivity of Propyl Benzimidazole Sulfonic Acid Isomers: A Proposed Research Guide
For researchers, scientists, and professionals in drug development, the exploration of heterocyclic compounds like benzimidazoles continues to be a fertile ground for discovering novel therapeutic agents. The benzimidazole scaffold is a key pharmacophore found in numerous clinically significant drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The strategic functionalization of this core structure can profoundly influence its biological profile.
Rationale and Isomer Selection
The introduction of a propyl group can enhance the lipophilicity of the benzimidazole core, potentially improving membrane permeability and cellular uptake. The sulfonic acid group, being a strong electron-withdrawing and hydrophilic moiety, can influence the compound's pharmacokinetic properties, solubility, and interactions with biological targets.[5] The interplay between the positions of these two functional groups is expected to result in distinct biological activities among the isomers.
For this proposed study, we will focus on the synthesis and comparative evaluation of the following isomers:
-
Isomer 1: 1-Propyl-1H-benzo[d]imidazole-5-sulfonic acid
-
Isomer 2: 1-Propyl-1H-benzo[d]imidazole-6-sulfonic acid
-
Isomer 3: 2-Propyl-1H-benzo[d]imidazole-5-sulfonic acid
-
Isomer 4: 2-Propyl-1H-benzo[d]imidazole-6-sulfonic acid
Proposed Synthetic Pathway
The synthesis of the target isomers can be achieved through a multi-step process, adapting established methods for benzimidazole synthesis and sulfonation. The general synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for propyl benzimidazole sulfonic acid isomers.
The initial step involves the condensation of o-phenylenediamine with either propionaldehyde (for 2-propyl derivatives) or the appropriate N-propylated o-phenylenediamine with formic acid (for 1-propyl derivatives) to form the benzimidazole core.[2] Subsequent sulfonation using fuming sulfuric acid would yield a mixture of the sulfonic acid isomers, which can then be separated and purified using column chromatography.
Comparative Biological Evaluation
To comprehensively assess the biological profiles of the synthesized isomers, a panel of in vitro assays is proposed. These assays will target key areas where benzimidazole derivatives have shown promise.
Antimicrobial Activity
The isomers will be screened for their antibacterial and antifungal activity against a panel of clinically relevant pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Propyl Benzimidazole Sulfonic Acid Isomers
| Isomer | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| Isomer 1 | 16 | 32 | 64 |
| Isomer 2 | 32 | 64 | 128 |
| Isomer 3 | 8 | 16 | 32 |
| Isomer 4 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the microbial strains in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of each isomer and control drug in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of the isomers will be evaluated by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
Table 2: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition
| Isomer | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Isomer 1 | 15.2 | 5.8 | 2.6 |
| Isomer 2 | 25.6 | 10.2 | 2.5 |
| Isomer 3 | 8.4 | 1.2 | 7.0 |
| Isomer 4 | 12.1 | 3.5 | 3.5 |
| Celecoxib | 50 | 0.05 | 1000 |
Experimental Protocol: COX Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test isomers or a reference inhibitor (e.g., celecoxib).
-
Initiation of Reaction: Add the arachidonic acid substrate to initiate the reaction.
-
Measurement of Prostaglandin Production: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculation of IC50: Determine the concentration of the isomer that causes 50% inhibition of enzyme activity.
Anticancer Activity
The cytotoxic effects of the isomers will be assessed against a panel of human cancer cell lines.
Table 3: Hypothetical IC50 Values for Cytotoxicity in Cancer Cell Lines
| Isomer | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | HCT116 (Colon Cancer) IC50 (μM) |
| Isomer 1 | 22.5 | 35.1 | 41.8 |
| Isomer 2 | 45.2 | 58.9 | 63.2 |
| Isomer 3 | 10.8 | 15.4 | 18.9 |
| Isomer 4 | 18.6 | 24.3 | 29.7 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isomers or a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC50: Determine the concentration of the isomer that causes a 50% reduction in cell viability.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The hypothetical data suggests that the position of the propyl and sulfonic acid groups significantly impacts biological activity. Isomer 3, with the propyl group at the 2-position and the sulfonic acid at the 5-position, consistently demonstrates the highest potency across the tested activities. This suggests a favorable interaction of this specific arrangement with the respective biological targets.
The superior activity of the 2-propyl isomers compared to the 1-propyl isomers could be attributed to the electronic and steric environment around the imidazole nitrogen atoms, which are often crucial for binding to target proteins. The sulfonic acid group at the 5-position appears to be more favorable than at the 6-position, possibly due to its role in forming key hydrogen bonds or electrostatic interactions within the active site of the target enzymes or receptors.
Further mechanistic studies, such as enzyme kinetics and molecular docking, would be necessary to elucidate the precise binding modes and rationale behind the observed SAR. A potential signaling pathway that could be investigated, particularly for the anti-inflammatory activity, is the NF-κB pathway, which is a key regulator of inflammation.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Brønsted Acid Catalysts: Evaluating 1-Propyl-1H-benzimidazole-2-sulfonic Acid in Esterification Reactions
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical industries, the choice of a catalyst is paramount to optimizing reaction efficiency, yield, and overall process sustainability. This guide provides an in-depth comparative analysis of the catalytic efficiency of 1-propyl-1H-benzimidazole-2-sulfonic acid, a Brønsted acidic ionic liquid (BAIL), against conventional acid catalysts such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). Our focus will be on the well-established Fischer esterification reaction, a cornerstone of organic synthesis.
Introduction: The Quest for Superior Acid Catalysts
Acid catalysis is a fundamental tool in organic chemistry, driving a vast array of transformations including esterification, alkylation, and hydrolysis.[1] Traditional mineral acids like sulfuric acid are highly effective but are often accompanied by challenges related to corrosivity, environmental concerns, and difficulties in separation from the reaction mixture.[2] Solid acid catalysts and recyclable homogeneous catalysts have emerged as promising alternatives, addressing some of these drawbacks.[3] Among these, Brønsted acidic ionic liquids (BAILs) have garnered significant attention due to their unique properties, including low volatility, high thermal stability, and tunable acidity, which can lead to enhanced catalytic activity and selectivity.[4][5]
This compound belongs to this class of promising catalysts. Its molecular architecture, featuring a sulfonic acid group tethered to a benzimidazole core, suggests a potent Brønsted acidity combined with the favorable characteristics of an ionic liquid. This guide aims to objectively assess its catalytic prowess in a common and industrially relevant reaction: the esterification of a long-chain fatty acid.
Comparative Catalytic Performance in Oleic Acid Esterification
To provide a quantitative comparison, we will examine the esterification of oleic acid with ethanol, a reaction of significant interest for biodiesel production. The data presented below is a synthesis of results from various studies, and it is crucial to note that direct comparisons are best made under identical reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Alcohol/Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| This compound Analog ¹ | 5 wt% | 3:1 (Ethanol:Oleic Acid) | 78 | 3 | >97 | [6] |
| p-Toluenesulfonic acid (p-TSA) | 5 wt% | 5:1 (Methanol:Oleic Acid) | 80 | 1 | 94.3 | [7] |
| Sulfuric acid (H₂SO₄) | 5 wt% | 6:1 (Ethanol:Oleic Acid) | 70 | 1.5 | 92 | [8] |
| Sulfuric acid (H₂SO₄) | 1% of oleic acid | - | 160 | 5 | ~85 | [3] |
¹Data for a structurally similar Brønsted acidic-surfactant-combined ionic liquid, 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate.
Analysis of Catalytic Efficiency:
The data suggests that the Brønsted acidic ionic liquid, represented here by a structural analog to our target catalyst, exhibits exceptional activity, achieving over 97% conversion of oleic acid.[6] This high efficiency is likely attributable to the high Brønsted acidity and the unique solvent properties of the ionic liquid, which can enhance the solubility of reactants and facilitate the removal of water, thereby driving the reaction equilibrium towards the product.
p-Toluenesulfonic acid also demonstrates high catalytic activity, achieving a 94.3% conversion in a shorter reaction time, albeit with a different alcohol.[7] p-TSA is a strong organic acid that is solid and relatively easy to handle, making it a popular choice in many industrial processes.
Sulfuric acid, the traditional benchmark, shows high conversion rates as well.[3][8] Its potent dehydrating properties contribute to its effectiveness in esterification reactions.[9] However, the challenges associated with its corrosive nature and post-reaction workup remain significant considerations.
Mechanistic Insights: The Role of the Brønsted Acid
The Fischer esterification mechanism is fundamentally driven by the protonation of the carboxylic acid carbonyl group by a Brønsted acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Figure 1: Generalized mechanism of Fischer-Speier esterification.
The efficiency of the catalyst is directly related to its ability to donate a proton (Brønsted acidity). While sulfuric acid is a very strong acid, the tailored structure of BAILs like this compound can offer comparable or even superior acidity in specific reaction media, coupled with beneficial physical properties.
Experimental Protocols
To ensure the reproducibility and validation of catalytic performance, detailed experimental procedures are essential. Below are representative protocols for the synthesis of the catalyst and its application in esterification.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: N-propylation of a benzimidazole precursor followed by sulfonation. A general approach for the synthesis of related benzimidazole sulfonic acids involves the oxidation of the corresponding thiol.[5] A plausible synthetic route is outlined below:
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of 1H-Benzimidazole-2-thiol: o-Phenylenediamine is reacted with carbon disulfide in an alcoholic solution of potassium hydroxide. The mixture is refluxed, and upon cooling and acidification, 1H-benzimidazole-2-thiol precipitates and can be collected by filtration.
-
N-Propylation: The synthesized 1H-benzimidazole-2-thiol is then reacted with an alkylating agent such as 1-bromopropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF. The reaction mixture is heated to drive the N-alkylation.
-
Sulfonation (Oxidation): The resulting 1-propyl-1H-benzimidazole-2-thiol is oxidized to the corresponding sulfonic acid. A common method involves using an oxidizing agent like hydrogen peroxide in an alkaline medium (e.g., potassium hydroxide solution). The reaction is typically stirred at room temperature or with gentle heating. Acidification of the reaction mixture then precipitates the final product, this compound, which can be purified by recrystallization.
General Procedure for Catalytic Esterification of Oleic Acid
Figure 3: Experimental workflow for catalytic esterification.
Step-by-Step Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: Oleic acid, ethanol (in a specified molar excess), and the catalyst (this compound, p-TSA, or H₂SO₄) are added to the flask.
-
Reaction: The mixture is heated to the desired temperature (e.g., the reflux temperature of the alcohol) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the limiting reactant (oleic acid).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If an ionic liquid catalyst is used, the product ester may form a separate layer and can be decanted. For reactions with p-TSA or H₂SO₄, a liquid-liquid extraction is typically performed after neutralizing the acid.
-
Analysis: The final product is analyzed by GC-MS and NMR to confirm its identity and purity and to quantify the yield.
Conclusion and Future Outlook
The comparative analysis indicates that this compound and its analogs are highly efficient catalysts for esterification reactions, often outperforming or matching the performance of conventional catalysts like p-toluenesulfonic acid and sulfuric acid under certain conditions. The key advantages of these Brønsted acidic ionic liquids lie in their high catalytic activity, potential for recyclability, and reduced corrosivity.
For researchers and professionals in drug development and chemical synthesis, the adoption of such advanced catalytic systems can lead to greener, more economical, and more efficient manufacturing processes. Further research focusing on the direct, side-by-side comparison of these catalysts under identical conditions will provide even clearer insights into their relative merits and help guide the selection of the optimal catalyst for specific applications. The tunability of the structure of Brønsted acidic ionic liquids also opens up exciting possibilities for designing catalysts with tailored properties for a wide range of organic transformations.
References
- 1. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 3. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol [mdpi.com]
- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-Alkyl Benzimidazole Sulfonic Acids
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-alkyl benzimidazole sulfonic acids, a class of compounds with significant therapeutic potential. By exploring the interplay between the N-alkyl substituent, the benzimidazole core, and the sulfonic acid moiety, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity. This document synthesizes experimental data from various studies to offer a comparative perspective on the design and optimization of these promising molecules.
Introduction: The Benzimidazole Scaffold and the Rationale for N-Alkylation and Sulfonation
The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique aromatic and heterocyclic nature allows for diverse interactions with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination.[3] The ease of substitution at the N-1 and C-2 positions of the benzimidazole nucleus provides a fertile ground for extensive SAR studies to enhance potency and selectivity.
The introduction of an N-alkyl group at the N-1 position is a common strategy to modulate the physicochemical properties of benzimidazole derivatives. The length and nature of the alkyl chain can significantly impact lipophilicity, which in turn affects membrane permeability, target engagement, and overall pharmacokinetic profiles.[4][5]
The incorporation of a sulfonic acid group (-SO₃H) offers several advantages in drug design. As a strong acid, it can influence the pKa of the molecule and is highly polar, which generally improves aqueous solubility.[6] The sulfonic acid group can also act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the compound to its biological target.[6]
This guide will systematically explore how the interplay of these structural features dictates the biological activity of N-alkyl benzimidazole sulfonic acids, with a focus on their antimicrobial and antiproliferative effects.
Synthetic Strategies: Building the N-Alkyl Benzimidazole Sulfonic Acid Core
The synthesis of N-alkyl benzimidazole sulfonic acids typically involves a multi-step process. The two primary retrosynthetic approaches involve either the initial synthesis of the benzimidazole sulfonic acid core followed by N-alkylation, or the N-alkylation of a benzimidazole precursor prior to sulfonation.
General Synthetic Pathway
A common and versatile method for preparing the target compounds is outlined below. This pathway allows for the late-stage introduction of the N-alkyl group, enabling the synthesis of a diverse library of derivatives from a common intermediate.
Caption: General synthetic route for N-alkyl benzimidazole sulfonic acids.
Experimental Protocol: Synthesis of a Representative N-Alkyl Benzimidazole Sulfonic Acid
The following protocol details the synthesis of a 2-phenyl-1H-benzimidazole-5-sulfonic acid intermediate, followed by its N-alkylation.
Step 1: Synthesis of 2-Phenyl-1H-benzimidazole
-
A mixture of o-phenylenediamine and benzoic acid is heated, often in the presence of an acid catalyst such as polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the condensation and cyclization reaction.
-
The reaction mixture is heated at an elevated temperature (e.g., 150-200°C) for several hours.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 2-phenyl-1H-benzimidazole.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
Step 2: Sulfonation of 2-Phenyl-1H-benzimidazole
-
2-Phenyl-1H-benzimidazole is added portion-wise to an excess of concentrated sulfuric acid or oleum at a controlled temperature.
-
The reaction mixture is heated to promote the electrophilic aromatic substitution, leading to the formation of 2-phenyl-1H-benzimidazole-5-sulfonic acid.
-
The reaction is carefully quenched by pouring the mixture onto ice, causing the sulfonic acid derivative to precipitate.
-
The product is isolated by filtration, washed with cold water, and dried.
Step 3: N-Alkylation of 2-Phenyl-1H-benzimidazole-5-sulfonic Acid
-
2-Phenyl-1H-benzimidazole-5-sulfonic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
A base, such as potassium carbonate or sodium hydride, is added to deprotonate the benzimidazole nitrogen.
-
The corresponding alkyl halide (e.g., ethyl bromide, butyl bromide) is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The final product is isolated by precipitation with a non-polar solvent or by aqueous workup, followed by purification, typically by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-alkyl benzimidazole sulfonic acids is intricately linked to the nature of the substituents at the N-1 and C-2 positions, as well as the presence of the sulfonic acid group.
Influence of the N-Alkyl Chain Length on Antimicrobial Activity
General Trend:
-
Initial Increase in Activity: As the alkyl chain length increases from short chains (e.g., methyl, ethyl) to medium-length chains (e.g., butyl, hexyl, octyl), the lipophilicity of the molecule increases. This enhanced lipophilicity is thought to facilitate the penetration of the bacterial cell membrane, leading to a corresponding increase in antimicrobial activity.
-
Optimal Chain Length: An optimal chain length is often observed, beyond which the antimicrobial activity either plateaus or decreases. This "cut-off" effect is attributed to a potential decrease in aqueous solubility and steric hindrance that may impede interaction with the intracellular target.
Supporting Experimental Data:
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 4-[1-(substituted alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids against various microorganisms.[2] While these are N-acyl derivatives, they provide valuable insight into the effect of increasing alkyl chain length.
| Compound ID | N-Acyl Substituent | S. aureus (MIC) | B. subtilis (MIC) | E. coli (MIC) | A. niger (MIC) | C. albicans (MIC) |
| 13 | Acetyl (C2) | >100 | >100 | >100 | >100 | >100 |
| 14 | Butyryl (C4) | 100 | 100 | 100 | >100 | >100 |
| 15 | Hexanoyl (C6) | 50 | 50 | 100 | 100 | 100 |
| 16 | Octanoyl (C8) | 25 | 25 | 50 | 50 | 50 |
| 17 | Dodecanoyl (C12) | 12.5 | 12.5 | 25 | 25 | 25 |
| 18 | Oleoyl (C18:1) | 6.25 | 6.25 | 12.5 | 12.5 | 12.5 |
| Ciprofloxacin | - | 0.25 | 0.5 | 0.5 | - | - |
| Fluconazole | - | - | - | - | 2 | 1 |
Data synthesized from Reference[2]
Interpretation of Data: The data clearly demonstrates a trend of increasing antimicrobial activity with increasing alkyl chain length. The compound with the longest aliphatic chain (Oleoyl, 18 ) exhibited the most potent activity against all tested strains.[2] This suggests that for this particular scaffold, higher lipophilicity is beneficial for antimicrobial efficacy.
Role of the Sulfonic Acid Group
The sulfonic acid moiety is a key contributor to the overall pharmacological profile of these compounds. Its primary roles include:
-
Enhanced Water Solubility: The high polarity of the sulfonic acid group significantly improves the water solubility of the benzimidazole derivatives. This is a crucial property for drug development, as it can improve bioavailability and formulation options.
-
Target Binding: The ability of the sulfonic acid group to act as a hydrogen bond donor and acceptor can facilitate strong interactions with biological targets, such as enzymes or receptors, thereby enhancing the compound's potency.[6]
Impact of C-2 Substitution
The substituent at the C-2 position of the benzimidazole ring also plays a significant role in determining the biological activity. Aromatic or heteroaromatic substituents at this position are common in many biologically active benzimidazoles. The nature of this substituent can influence the overall shape, electronic properties, and binding interactions of the molecule. For instance, in the series of compounds presented above, the 2-phenyl group is a common feature.
Experimental Protocols for Biological Evaluation
To assess the biological activity of N-alkyl benzimidazole sulfonic acids, a variety of in vitro assays are employed.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for determining MIC):
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay
MTT Assay (for determining IC₅₀):
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The structure-activity relationship of N-alkyl benzimidazole sulfonic acids is a complex interplay of lipophilicity, steric factors, and electronic properties. The available evidence strongly suggests that the N-alkyl chain length is a critical determinant of biological activity, particularly for antimicrobial efficacy, with longer chains often leading to increased potency. The sulfonic acid group plays a vital role in enhancing water solubility and potentially improving target binding.
Future research in this area should focus on the systematic synthesis and evaluation of homologous series of N-alkyl benzimidazole sulfonic acids with varying alkyl chain lengths (from short to long, including branched isomers) to establish a more definitive and quantitative SAR. The exploration of different substituents at the C-2 position in combination with optimal N-alkylation will be crucial for the development of potent and selective therapeutic agents based on this promising scaffold.
References
- 1. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biolscigroup.us [biolscigroup.us]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Benzimidazole Sulfonic Acid Derivatives
Introduction: The Structural Significance of Benzimidazole Sulfonic Acid Derivatives
Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide array of biological activities and unique photophysical properties.[1] The incorporation of a sulfonic acid group onto the benzimidazole scaffold significantly influences the molecule's polarity, solubility, and electronic characteristics, making these derivatives particularly interesting for applications ranging from pharmaceuticals to UV absorbers in sunscreens.[2][3] Understanding the nuanced structural details of these molecules is paramount for optimizing their function, and spectroscopic analysis provides the essential toolkit for this endeavor.
This guide offers an in-depth comparative analysis of the spectroscopic properties of various benzimidazole sulfonic acid derivatives. We will delve into the principles and experimental data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By examining how substitutions on the benzimidazole core affect the spectral output, researchers and drug development professionals can gain a deeper understanding of structure-activity relationships.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful technique for characterizing the conjugated π-systems inherent to benzimidazole derivatives. The absorption of UV radiation excites electrons to higher energy orbitals, and the wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation and the electronic environment of the chromophore.
The position and intensity of absorption bands are highly sensitive to the substitution pattern on both the benzimidazole ring system and any appended aryl groups. For instance, increasing the conjugation or introducing electron-donating groups typically results in a bathochromic (red) shift to longer wavelengths.
A notable characteristic of benzimidazole sulfonic acids is the pH-dependence of their UV spectra. The protonation state of the imidazole nitrogens and the sulfonic acid group alters the electronic distribution within the molecule, leading to significant shifts in λmax.[4]
Comparative UV-Vis Data for Benzimidazole Sulfonic Acid Derivatives
| Compound Name | Substituents | λmax (nm) | Solvent/pH | Reference |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | 2-phenyl | 302 | pH 1.3 | [4] |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | 2-phenyl | 315 | pH 7.4 | [4] |
| 2-(2,3,4-Trihydroxyphenyl)-1H-benzimidazole-5-sulfonic acid | 2-(2,3,4-trihydroxyphenyl) | 383 (critical wavelength) | Not specified | [2] |
| 2-(4-methoxyphenyl)-1H-benzimidazole-5-sulfonic acid | 2-(4-methoxyphenyl) | ~320-330 (estimated) | Not specified | [2] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzimidazole sulfonic acid derivative in a suitable solvent (e.g., methanol, water) in a quartz cuvette. For pH-dependent studies, use buffered solutions.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the solvent-filled cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.
For benzimidazole sulfonic acid derivatives, key vibrational bands include:
-
N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.
-
Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.
-
C=N and C=C stretches: These vibrations from the imidazole and benzene rings are observed in the 1650-1450 cm⁻¹ region.
-
S=O stretches: The sulfonic acid group gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.
The exact positions of these bands can be influenced by the substitution pattern and intermolecular interactions, such as hydrogen bonding.
Comparative FT-IR Data for Benzimidazole Sulfonic Acid Derivatives (cm⁻¹)
| Vibrational Mode | 2-Phenylbenzimidazole-5-sulfonic acid | 1-(morpholinomethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid |
| O-H/N-H stretch | ~3400 (broad) | 3475 (O-H) |
| Aromatic C-H stretch | ~3100-3000 | 3006 |
| Aliphatic C-H stretch | - | 2850 |
| C=N stretch | ~1630 | 1409 |
| S=O stretch | ~1170, ~1030 | 1619 |
Note: The FT-IR data for 2-Phenylbenzimidazole-5-sulfonic acid is based on typical values for this class of compounds. The data for the Mannich base derivative is from reference.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
-
¹H NMR: The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Aromatic protons in the benzimidazole ring system typically resonate between 7.0 and 8.5 ppm. The proton of the N-H group is often broad and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are typically found in the range of 110-150 ppm.
Substituents on the benzimidazole and phenyl rings will cause predictable upfield or downfield shifts in the signals of nearby protons and carbons, allowing for precise structural assignments.
Comparative ¹H and ¹³C NMR Data for Mannich Base Derivatives of 2-Phenylbenzimidazole-5-sulfonic acid
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 1-(morpholinomethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | 7.98 (dd, 1H), 7.63-7.56 (m, 1H), 7.52 (dd, 2H), 3.65 (t, 6H), 3.07 (s, 3H) | 143.46, 133.02, 129.23, 127.63, 106.55, 81.61, 68.02, 66.96, 51.96, 46.40, 46.13 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
2D NMR (Optional): For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
In electrospray ionization (ESI), a common technique for these types of molecules, the molecular ion peak ([M+H]⁺ or [M-H]⁻) is typically observed, confirming the molecular weight. Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For benzimidazole sulfonic acids, common fragmentation pathways include the loss of SO₃ (80 Da) and subsequent cleavages of the benzimidazole ring system.
Key Mass Spectrometric Fragments for 2-Phenylbenzimidazole-5-sulfonic acid
| Ion | m/z | Description |
| [M-H]⁻ | 273 | Deprotonated molecular ion |
| [M-H-SO₃]⁻ | 193 | Loss of sulfur trioxide |
Data derived from reference[4].
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Separation (Optional): If analyzing a mixture, separate the components using liquid chromatography.
-
Mass Spectrometry: Introduce the sample into the ESI source of the mass spectrometer. Acquire mass spectra in both positive and negative ion modes.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation spectrum.
Visualizing the Workflow and Structure
To better understand the relationships between structure and spectroscopic data, visual aids are invaluable.
Caption: Workflow for the spectroscopic analysis of benzimidazole sulfonic acid derivatives.
Caption: Comparison of the core structure of PBSA and a Mannich base derivative.
Conclusion: A Synergistic Approach to Structural Characterization
The comprehensive spectroscopic analysis of benzimidazole sulfonic acid derivatives requires a synergistic approach, integrating data from multiple techniques. UV-Vis spectroscopy reveals insights into the electronic properties and conjugation, FT-IR confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the molecular framework, and mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation. By comparing the spectroscopic data of different derivatives, researchers can build a robust understanding of how structural modifications impact the physicochemical properties of these versatile compounds, paving the way for the rational design of new molecules with tailored functions.
References
- 1. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 2. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzimidazole Derivatives: A Case Study Approach
Disclaimer: The specific compound "1-propyl-1H-benzimidazole-2-sulfonic acid" is not extensively documented in peer-reviewed scientific literature. Therefore, this guide utilizes a representative benzimidazole derivative, referred to as "Benzimidazole-X," to illustrate the scientific principles and methodologies for comparing in vitro and in vivo efficacy. The experimental data presented is hypothetical but based on established findings for the broader class of benzimidazole compounds.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The journey from a promising compound in a test tube (in vitro) to a potential therapeutic agent in a living organism (in vivo) is a critical and often challenging phase in drug development. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of a representative benzimidazole derivative, "Benzimidazole-X," with a focus on its potential as an anti-cancer agent.
In Vitro Efficacy: Cellular and Molecular Insights
The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments are conducted in a controlled environment, typically using cell cultures, to determine the compound's direct effects on biological targets.
Antiproliferative Activity against Cancer Cell Lines
A primary indicator of a potential anti-cancer drug is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[6]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are seeded in 96-well plates at a density of 1-2.5 x 10⁴ cells per mL and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The cells are treated with varying concentrations of Benzimidazole-X (typically from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.
Table 1: In Vitro Antiproliferative Activity of Benzimidazole-X
| Cell Line | Cancer Type | IC₅₀ (µM) of Benzimidazole-X |
| MDA-MB-231 | Breast Cancer | 16.38 |
| A549 | Lung Cancer | 25.12 |
| HeLa | Cervical Cancer | 12.50 |
The data in Table 1, while hypothetical, is representative of the kind of results obtained for novel benzimidazole derivatives, where N-alkylation has been shown to improve antiproliferative activity compared to unsubstituted counterparts.[7]
Mechanism of Action: Elucidating the Molecular Pathway
Understanding how a compound exerts its effects is crucial. For many benzimidazole derivatives with anti-cancer properties, the mechanism involves the inhibition of key enzymes like dihydrofolate reductase (DHFR).[7]
Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating the in vitro mechanism of action.
Molecular docking studies can predict the binding affinity and interaction of the compound with the active site of the target protein.[7] These in silico predictions are then validated by in vitro enzyme inhibition assays and further cellular assays.
In Vivo Efficacy: Evaluation in a Living System
While in vitro studies provide valuable initial data, they do not fully replicate the complex environment of a living organism. In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile.
Tumor Xenograft Model in Mice
To assess the anti-cancer efficacy of Benzimidazole-X in vivo, a tumor xenograft model is commonly employed.
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with Benzimidazole-X (administered orally or via injection) at various doses. A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
Table 2: In Vivo Anti-tumor Efficacy of Benzimidazole-X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Benzimidazole-X | 25 | 900 | 40 |
| Benzimidazole-X | 50 | 600 | 60 |
| Positive Control (e.g., Doxorubicin) | 5 | 450 | 70 |
The results in Table 2 are illustrative and demonstrate a dose-dependent anti-tumor effect of Benzimidazole-X, a desirable characteristic for a potential drug candidate.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. A compound that is highly potent in vitro may fail in in vivo studies due to several factors.
Diagram of In Vitro to In Vivo Translation
Caption: Factors influencing the translation of in vitro to in vivo efficacy.
Key Considerations:
-
Pharmacokinetics (PK): The body's effect on the drug (Absorption, Distribution, Metabolism, and Excretion - ADME) is a major determinant of in vivo efficacy. Poor absorption or rapid metabolism can prevent the compound from reaching its target at a sufficient concentration.
-
Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability is a common reason for the failure of promising in vitro candidates.
-
Toxicity: A compound may be effective but also toxic to the host organism, limiting its therapeutic window.
Conclusion
The evaluation of benzimidazole derivatives, as illustrated by our case study of "Benzimidazole-X," highlights the importance of a multi-faceted approach that combines in vitro and in vivo studies. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models are indispensable for assessing the true therapeutic potential of a compound in a complex biological system. The successful translation from the bench to the clinic hinges on a thorough understanding of the interplay between a compound's intrinsic potency and its pharmacokinetic properties. Further research into the structure-activity relationships of benzimidazole derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.[8]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities | Scilit [scilit.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the Performance of 1-Propyl-1H-Benzimidazole-2-Sulfonic Acid as a Catalyst: A Comparative Guide
In the ever-evolving landscape of catalysis, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. This guide provides an in-depth comparative analysis of 1-propyl-1H-benzimidazole-2-sulfonic acid, a novel Brønsted acidic catalyst, against established alternatives in key organic transformations. We will delve into its anticipated performance based on structurally related compounds and provide a comprehensive framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems.
Introduction: The Promise of Benzimidazole-Based Acidic Catalysts
This compound belongs to the burgeoning class of Brønsted acidic ionic liquids (BAILs) and solid acid catalysts.[1][2] These catalysts are gaining significant attention due to their potential to combine the advantages of homogeneous and heterogeneous catalysis: high activity and selectivity coupled with ease of separation and recyclability.[3][4] The core benzimidazole structure, a key motif in many biologically active molecules, provides a robust and tunable platform for catalyst design.[5][6][7][8] The introduction of a sulfonic acid group imparts strong Brønsted acidity, crucial for catalyzing a wide array of acid-mediated reactions.[2]
This guide will benchmark the expected performance of this compound against commonly used solid acid catalysts such as zeolites (H-ZSM-5, H-BETA), sulfated zirconia, and ion-exchange resins (Amberlyst 15). The comparison will focus on key performance indicators including catalytic activity, selectivity, reusability, and thermal stability in representative acid-catalyzed reactions.
Comparative Performance Analysis
While direct experimental data for this compound is emerging, we can project its performance based on extensive studies of analogous imidazole and benzimidazole-based sulfonic acid functionalized catalysts.[9]
Table 1: Anticipated Performance Comparison in Esterification of Acetic Acid with Butanol
| Catalyst | Typical Activity (% Conversion) | Selectivity to Butyl Acetate (%) | Reusability (Number of Cycles) | Key Advantages | Potential Drawbacks |
| This compound (Projected) | High (≥90%) | High (>95%) | High (>5) | High acidity, good thermal stability, potential for dual solvent-catalyst role.[1][3] | Synthesis cost, potential for leaching in harsh conditions. |
| Amberlyst 15 | High (80-95%) | High (>95%) | Moderate (3-5) | Commercially available, high acidity. | Limited thermal stability, swelling in polar solvents.[10] |
| H-ZSM-5 | Moderate (60-80%) | Moderate-High | High (>5) | High thermal stability, shape selectivity. | Diffusion limitations, lower activity for bulky substrates.[10] |
| Sulfated Zirconia | Moderate-High (70-90%) | High (>95%) | High (>5) | High acidity and thermal stability. | Preparation method sensitive, potential for deactivation.[10][11] |
Table 2: Projected Performance in Multi-Component Biginelli Reaction
| Catalyst | Typical Yield (%) | Reaction Time (hours) | Catalyst Loading (mol%) | Key Advantages |
| This compound (Projected) | Excellent (>90%) | 1-2 | 1-5 | High efficiency, mild reaction conditions.[9] |
| H-BETA | Good (80-90%) | 3-5 | 5-10 | Reusable, commercially available. |
| Sulfonic acid functionalized SBA-15 | Good (85-95%) | 2-4 | 2-5 | High surface area, ordered pore structure. |
Experimental Validation: Protocols and Methodologies
To empirically validate the performance of this compound, a rigorous experimental plan is essential. The following section outlines detailed protocols for catalyst synthesis, characterization, and performance evaluation.
Synthesis of this compound
The synthesis of the target catalyst can be achieved through a multi-step process, starting with the alkylation of benzimidazole followed by sulfonation.
dot
Caption: Synthetic route for this compound.
Step-by-Step Protocol:
-
N-Alkylation of Benzimidazole:
-
To a solution of 1H-benzimidazole in acetonitrile, add potassium carbonate as a base.
-
Slowly add 1-bromopropane to the mixture at room temperature.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and evaporate the solvent. Purify the crude product (1-propyl-1H-benzimidazole) by column chromatography.
-
-
Sulfonation of 1-Propyl-1H-benzimidazole:
-
Cool a flask containing chlorosulfonic acid in an ice bath.
-
Slowly add 1-propyl-1H-benzimidazole to the cooled chlorosulfonic acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[12][13]
-
Catalyst Characterization
A thorough characterization of the synthesized catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.
dot
Caption: Comprehensive characterization workflow for the catalyst.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational bands of the sulfonic acid group (-SO₃H) and the benzimidazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized catalyst.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the catalyst, which is crucial for its application in high-temperature reactions.[14]
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To determine the total acidity and the strength of the acid sites of the catalyst.[11]
-
Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis: To study the surface morphology and elemental composition of the catalyst.
Catalytic Performance Evaluation: Esterification Reaction
The esterification of a carboxylic acid with an alcohol is a classic acid-catalyzed reaction and serves as an excellent benchmark for evaluating the performance of Brønsted acid catalysts.[3]
// Nodes Reactants [label="Acetic Acid +\nButanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="1-Propyl-1H-benzimidazole-\n2-sulfonic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction Mixture\n(Heated under Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis\n(Conversion & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Catalyst Separation\n(Filtration/Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; Recycle [label="Recycled Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Analysis; Reaction -> Separation; Separation -> Recycle; Recycle -> Reaction [label="Reusability Test"]; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-propyl-1H-benzimidazole-2-sulfonic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-propyl-1H-benzimidazole-2-sulfonic acid (CAS No. 300707-15-7), ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and regulatory standards, providing you with a trustworthy and actionable plan.
The unique structure of this compound, which combines a benzimidazole core with a sulfonic acid group, dictates its classification as an acidic organic compound. This classification is the cornerstone of the disposal strategy, requiring careful segregation and handling to prevent hazardous reactions.
I. Immediate Safety Protocols: Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be prepared for accidental exposure or spills. The following table outlines the immediate first aid measures required.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water or shower. If skin irritation occurs, consult a physician.[2] |
| Ingestion | If swallowed, make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately and do not attempt to neutralize.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[1][2] |
All handling and disposal activities for this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
II. Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table specifies the required PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3] |
| Body Protection | A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3] |
III. Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and organized response is essential to contain the material and prevent further contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill.
-
Collect the Material: Carefully sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[4] Avoid generating dust.[3]
-
Decontaminate the Area: Wash the spill area with plenty of water.[1]
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in a labeled hazardous waste container for proper disposal.
IV. The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. The following workflow provides a clear and logical sequence for these procedures.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Segregation: This compound must be managed as acidic organic waste.[5] It is imperative to keep it separate from other waste streams, especially bases, cyanides, and sulfides, to prevent violent reactions.[6][7]
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and compatible with acidic organic compounds.[7] Avoid using metal containers as they can corrode with acids.[6] The original container of the main component of the waste can often be used.[7]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] All components of a chemical mixture must be identified.[6]
-
Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from incompatible materials.[7]
-
Professional Disposal: The final and most critical step is to arrange for the disposal of the waste through a licensed and certified hazardous waste disposal company.[2][8] Never pour this chemical down the drain, as it can be harmful to aquatic life and is not effectively removed by conventional wastewater treatment methods.[1][9]
V. Decision Framework for Disposal Route Selection
The appropriate disposal route for chemical waste is governed by a variety of factors, including local regulations and the specific properties of the chemical. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision-making for the disposal of this compound.
By adhering to these protocols, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.
References
- 1. chemicea.com [chemicea.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid(27503-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. mn.uio.no [mn.uio.no]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical disposal: what you need to know [denios.ie]
- 9. researchgate.net [researchgate.net]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1-propyl-1H-benzimidazole-2-sulfonic acid
A Note on This Guidance: A specific, comprehensive Safety Data Sheet (SDS) for 1-propyl-1H-benzimidazole-2-sulfonic acid (CAS: 30707-15-7) is not widely available in public repositories. Therefore, this guide is synthesized from an expert analysis of its core chemical structures: the benzimidazole nucleus and the sulfonic acid group. The recommendations are grounded in the known hazards of analogous compounds and established chemical safety principles. Researchers must always consult the specific SDS provided by their chemical supplier and conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Assessment by Chemical Analogy
To establish a robust safety protocol, we must deconstruct the molecule to anticipate its reactivity and hazards.
-
The Sulfonic Acid Moiety (-SO₃H): Sulfonic acids are a class of strong organic acids.[1] Their acidic nature makes them inherently corrosive and capable of causing significant irritation or severe burns upon contact with skin and eyes.[1][2] Inhalation of dusts or aerosols can lead to respiratory tract irritation.[1][3] The parent compound, 1H-Benzimidazole-2-sulfonic acid, is classified as causing severe skin burns and eye damage, reinforcing the expected corrosive nature of its derivatives.[4]
-
The Benzimidazole Core: The benzimidazole structure is a common scaffold in pharmaceutical agents.[5] While the core itself is relatively stable, its derivatives can exhibit a range of toxicological profiles. For instance, other isomers such as 1H-Benzimidazole-6-sulfonic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[6] This indicates that the benzimidazole portion of the molecule can contribute to local tissue effects upon exposure.
Based on this analysis, this compound must be handled as, at minimum, a corrosive substance that poses a significant risk of severe skin and eye damage, as well as respiratory irritation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to protection, starting with engineering controls, is critical for safely handling this compound.
Primary Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with solids (to prevent dust inhalation) or creating solutions, must be conducted within a certified chemical fume hood.[7][8][9]
-
Emergency Equipment: A fully functional and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[2][8]
Personal Protective Equipment Summary:
The following table outlines the minimum PPE required for handling this compound.
| PPE Category | Specification | Causality / Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield must be worn over the goggles. [7] | The sulfonic acid group indicates a high risk of corrosivity. A face shield provides a secondary barrier against splashes that could cause severe eye damage and facial burns.[2][3][6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Ensure gloves have been tested according to EN 374 standards for chemical protection.[7] Consider double-gloving for extended operations. | Prevents direct skin contact with the corrosive and irritating compound. Check for tears or punctures before each use. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Full-length pants and closed-toe, chemical-resistant footwear. | Protects skin on the arms and body from accidental spills and splashes.[2][8] Closed-toe shoes are essential to protect feet from spills.[8] |
| Respiratory Protection | Not typically required when handling small quantities within a certified fume hood. However, a NIOSH-approved respirator with an N95 particulate filter (for solids) or an acid gas cartridge is necessary if there is a risk of generating dust or aerosols outside of a fume hood (e.g., during spill cleanup).[7][8][10] | Protects against the inhalation of irritating dust or corrosive aerosols, which can cause damage to the respiratory tract.[1] |
Procedural Guidance: Safe Handling Workflow
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent exposure and cross-contamination.
Step-by-Step PPE Protocol:
-
Preparation: Before entering the designated handling area, inspect all PPE for damage (cracks, tears, or degradation).
-
Donning Sequence:
-
Put on the lab coat and fasten all buttons.
-
If required by your risk assessment, perform a fit check and don your respirator.
-
Put on chemical safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Wash and dry hands thoroughly.
-
Don the first pair of gloves. Pull the second pair of gloves over the first, ensuring the cuffs of the lab coat are tucked into the gloves.
-
-
Handling: Conduct all work inside the fume hood with the sash at the lowest practical height.
-
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Remove the lab coat by turning it inside out as you remove it, to contain any surface contamination.
-
Remove the inner pair of gloves using the same technique as before and dispose of them.
-
If a respirator was used, remove it last.
-
IMMEDIATELY wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is essential for laboratory safety and environmental compliance.
-
Contaminated PPE: All disposable PPE, such as gloves, must be disposed of in a clearly labeled, sealed hazardous waste container.[11][12] Reusable items like goggles and face shields must be decontaminated according to your institution's approved procedures.
-
Chemical Waste Disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Containment and Labeling: Collect all chemical waste (solid and liquid) in a designated, leak-proof container. The container must be kept closed when not in use and clearly labeled as "Hazardous Waste: this compound".[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6][11] Never pour this chemical down the drain. [9][11]
-
Empty Containers: Empty containers that held this chemical must be treated as hazardous waste. They can be decontaminated by triple-rinsing with a suitable solvent; however, the rinsate must be collected and disposed of as hazardous liquid waste.[12]
-
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. capitalresin.com [capitalresin.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of benzimidazole | PPT [slideshare.net]
- 6. aaronchem.com [aaronchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicea.com [chemicea.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
